Product packaging for Imipenem monohydrate(Cat. No.:CAS No. 74431-23-5)

Imipenem monohydrate

Cat. No.: B018548
CAS No.: 74431-23-5
M. Wt: 317.36 g/mol
InChI Key: GSOSVVULSKVSLQ-JJVRHELESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imipenem hydrate is a member of carbapenems. It contains an imipenem.
IMIPENEM is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 5 approved and 8 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N3O5S B018548 Imipenem monohydrate CAS No. 74431-23-5

Properties

IUPAC Name

(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S.H2O/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);1H2/t6-,7-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOSVVULSKVSLQ-JJVRHELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873392
Record name Imipenem monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74431-23-5
Record name Imipenem monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74431-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imipenem [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074431235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imipenem monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-((1R)-1-hydroxyethyl)-3-((2-((iminomethyl) amino)ethyl)thio)-7-oxo-, monohydrate, (5R,6S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OTZ9ZE0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Imipenem Monohydrate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem is a potent, broad-spectrum β-lactam antibiotic belonging to the carbapenem class. It is a semi-synthetic derivative of thienamycin, a natural product of Streptomyces cattleya.[1] Imipenem exhibits excellent activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multi-drug resistant strains.[2][3] Due to its rapid degradation by the renal enzyme dehydropeptidase-I, it is clinically administered in combination with cilastatin, a dehydropeptidase-I inhibitor. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of imipenem monohydrate, along with its mechanism of action and relevant experimental protocols.

Chemical Structure and Identification

This compound is the hydrated form of imipenem. Its chemical structure is characterized by a carbapenem core fused to a β-lactam ring, with a distinctive hydroxyethyl side chain and a thioether linkage to a formimidoylaminoethyl group.

IdentifierValue
IUPAC Name (5R,6S)-3-[[2-(formimidoylamino)ethyl]thio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid monohydrate[4]
CAS Number 74431-23-5[2]
Molecular Formula C₁₂H₁₇N₃O₄S·H₂O[5]
Molecular Weight 317.36 g/mol [4]
Synonyms N-Formimidoylthienamycin monohydrate, MK-787[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Appearance White to off-white or pale yellow, slightly hygroscopic powder[7]
Melting Point 193-198 °C[5]
pKa pKa₁: ~3.2 (carboxylic acid)pKa₂: ~9.9 (formimidoyl group)[5]
Specific Optical Rotation [α]D²⁵ +84° to +89° (c=5 mg/mL in pH 7 buffer)[8]
UV Absorption Maximum (in water) 299 nm[5]
Solubility (mg/mL) Water: >5Methanol: Slightly solubleDMSO: Soluble[5][6]

Crystal Structure

This compound crystallizes in an orthorhombic system.

Crystallographic ParameterValueReference
Crystal System Orthorhombic[9]
Space Group P2₁2₁2₁[9]
Unit Cell Dimensions a = 8.2534(3) Åb = 11.1293(4) Åc = 15.4609(6) Å[9]

Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for this compound are not widely published. However, predicted ¹H NMR data in D₂O is available and can serve as a reference.[10]

Mechanism of Action

Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This is achieved through its binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] The disruption of cell wall integrity leads to cell lysis and bacterial death.

Mechanism_of_Action Imipenem Imipenem PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Imipenem->PBP Binds to Inhibition Inhibition of Peptidoglycan Synthesis PBP->Inhibition Leads to Lysis Cell Wall Weakening & Cell Lysis Inhibition->Lysis

Caption: Mechanism of action of imipenem.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This protocol provides a general method for the analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Monobasic potassium phosphate

  • Phosphoric acid or Sodium hydroxide (for pH adjustment)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 0.05 M) and adjust the pH to approximately 6.8 with phosphoric acid or sodium hydroxide. The mobile phase is typically a mixture of this buffer and acetonitrile. A common composition is buffer:acetonitrile (95:5 v/v). Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh a quantity of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in the mobile phase to obtain a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 299 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculation: Calculate the purity or assay of the sample by comparing the peak area of the sample to that of the standard.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (Phosphate Buffer:Acetonitrile) start->prep_mobile_phase prep_std Prepare Standard Solution prep_mobile_phase->prep_std prep_sample Prepare Sample Solution prep_mobile_phase->prep_sample hplc_setup Set HPLC Conditions (Column, Flow Rate, Wavelength) prep_std->hplc_setup prep_sample->hplc_setup inject Inject Solutions hplc_setup->inject acquire_data Acquire Chromatograms inject->acquire_data analyze Analyze Peak Areas acquire_data->analyze end End analyze->end

Caption: General workflow for HPLC analysis.

X-Ray Powder Diffraction (XRPD) for Crystal Structure Analysis

This protocol outlines the general steps for XRPD analysis of this compound.

Instrumentation:

  • X-Ray Powder Diffractometer with a Cu Kα source

Procedure:

  • Sample Preparation: Gently grind the this compound powder to a fine, uniform consistency using a mortar and pestle.

  • Sample Mounting: Mount the powdered sample onto a sample holder.

  • Instrument Setup:

    • X-ray source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: e.g., 40 kV and 40 mA

    • Scan Range (2θ): e.g., 5° to 50°

    • Scan Speed: e.g., 2°/min

  • Data Collection: Collect the diffraction pattern.

  • Data Analysis: Analyze the resulting diffractogram to identify the crystalline phases and determine the unit cell parameters.

XRPD_Workflow start Start sample_prep Grind this compound Sample start->sample_prep sample_mount Mount Powdered Sample sample_prep->sample_mount instrument_setup Set XRPD Instrument Parameters (X-ray Source, Scan Range, Scan Speed) sample_mount->instrument_setup data_collection Collect Diffraction Pattern instrument_setup->data_collection data_analysis Analyze Diffractogram (Phase ID, Unit Cell) data_collection->data_analysis end End data_analysis->end

Caption: General workflow for XRPD analysis.

Synthesis of Imipenem

The synthesis of imipenem is a multi-step process. A generalized synthetic scheme is presented below.

Synthesis_Workflow start Starting Materials intermediate1 Bicyclic Keto Ester Intermediate start->intermediate1 activation Activation of Keto Ester intermediate1->activation coupling Coupling with N-formimidoyl-2-aminoethanethiol activation->coupling deprotection Deprotection coupling->deprotection imipenem Imipenem deprotection->imipenem crystallization Crystallization imipenem->crystallization final_product This compound crystallization->final_product

Caption: Generalized synthetic workflow for imipenem.

Stability

This compound is known to be unstable in aqueous solutions, with its stability being dependent on temperature, pH, and concentration. Degradation primarily occurs through hydrolysis of the β-lactam ring. Stability studies are crucial for determining appropriate storage conditions and shelf-life.

Conclusion

This technical guide provides a detailed overview of the chemical structure and properties of this compound. The tabulated data, diagrams, and experimental protocols are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important antibiotic. Further research into the detailed spectroscopic characterization would be beneficial for the scientific community.

References

An In-depth Technical Guide to the Spectrum of Activity of Imipenem Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem is a potent, broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1][2][3] It is a semi-synthetic derivative of thienamycin, a natural product of the bacterium Streptomyces cattleya.[4] A key characteristic of imipenem is its wide spectrum of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multi-drug resistant strains.[1][5][6][7] Imipenem is typically administered intravenously in combination with cilastatin.[8][9] Cilastatin is an inhibitor of the renal enzyme dehydropeptidase-I, which prevents the rapid degradation of imipenem in the kidneys, thereby increasing its half-life and maintaining effective concentrations.[8][10] This guide provides a comprehensive overview of imipenem's spectrum of activity, mechanism of action, experimental testing protocols, and mechanisms of bacterial resistance.

Mechanism of Action

Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][10] The primary targets of imipenem are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][3][10] By binding to and inactivating these proteins, imipenem disrupts the integrity of the cell wall, leading to cell lysis and death.[1][10] In Escherichia coli and Pseudomonas aeruginosa, imipenem has demonstrated a high affinity for PBP-2, PBP-1a, and PBP-1b.[1] Its stability in the presence of many β-lactamase enzymes contributes to its broad spectrum of activity.[1][5]

Imipenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Imipenem Imipenem PBP Penicillin-Binding Proteins (PBPs) Imipenem->PBP Binds to & Inhibits CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis & Death PBP->Lysis Inhibition leads to CellWall->Lysis

Caption: Imipenem's mechanism of action via PBP inhibition.

Spectrum of Antibacterial Activity

Imipenem exhibits one of the broadest spectrums of activity among all currently available antibiotics, encompassing a wide range of bacterial pathogens.[1][2] It is highly active against many Gram-positive cocci, Gram-negative bacilli (including Pseudomonas aeruginosa), and anaerobic bacteria.[1][2][10]

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of imipenem against various clinically significant bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of the tested isolates.

Table 1: Imipenem Activity Against Gram-Positive Aerobes

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
Staphylococcus aureus (Methicillin-susceptible)-0.02 - 0.060.03 - 0.06>90%
Staphylococcus epidermidis--3.1Variable
Streptococcus pneumoniae-0.021.0>90%
Streptococcus pyogenes-≤0.06≤0.06>95%
Enterococcus faecalis---~90%
Listeria monocytogenes---Generally Susceptible

Data compiled from multiple sources.[1][2][11] Susceptibility percentages can vary based on local resistance patterns.

Table 2: Imipenem Activity Against Gram-Negative Aerobes

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
Escherichia coli355 (pooled)≤0.5≤2.0>90%
Klebsiella pneumoniae355 (pooled)≤0.5≤2.0>90%
Enterobacter cloacae-0.51.0High
Serratia marcescens--≤8.0High
Proteus mirabilis355 (pooled)≤0.5≤2.0>90%
Pseudomonas aeruginosa355 (pooled)2.0>8.070-90%
Acinetobacter baumannii---Variable, resistance is common

Data compiled from multiple sources.[1][9][10][12] Resistance in P. aeruginosa and Acinetobacter spp. is a growing concern.

Table 3: Imipenem Activity Against Anaerobic Bacteria

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
Bacteroides fragilis group513 (pooled)≤1.0≤1.0>95%
Clostridium perfringens203 (pooled)-->98%
Prevotella spp.513 (pooled)≤1.0≤1.0>98%
Fusobacterium spp.203 (pooled)-->98%
Anaerobic cocci203 (pooled)-->98%

Data compiled from multiple sources.[1][4][13] Imipenem is one of the most active agents against a broad range of anaerobic bacteria.

Experimental Protocols for Susceptibility Testing

The determination of imipenem's in vitro activity is typically performed using standardized methods outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It involves preparing a series of two-fold dilutions of imipenem in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of imipenem that completely inhibits visible growth.[14][15]

Agar Dilution Method

In the agar dilution method, varying concentrations of imipenem are incorporated directly into molten agar, which is then poured into petri dishes.[3][8] A standardized inoculum of multiple bacterial isolates can be spotted onto the surface of each plate. After incubation, the plates are observed for bacterial growth. The MIC is determined as the lowest concentration of imipenem that prevents the growth of a bacterial colony.[6][8][14]

AST_Workflow cluster_method Testing Method start Start: Pure Bacterial Isolate prep_inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->prep_inoculum broth Broth Microdilution: Inoculate wells of microtiter plate prep_inoculum->broth agar Agar Dilution: Inoculate surface of antibiotic-containing agar prep_inoculum->agar prep_antibiotic Prepare Serial Dilutions of Imipenem prep_antibiotic->broth prep_antibiotic->agar incubate Incubate at 35-37°C for 16-24 hours broth->incubate agar->incubate read Read Results: Observe for visible growth incubate->read end Determine MIC: Lowest concentration with no growth read->end

Caption: Generalized workflow for antimicrobial susceptibility testing.

Mechanisms of Resistance

Bacterial resistance to imipenem is a significant clinical concern. The primary mechanisms of resistance include:

  • Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, VIM, IMP), that can hydrolyze and inactivate imipenem. Metallo-β-lactamases (MBLs) are a notable group of enzymes that confer resistance to carbapenems.

  • Reduced Permeability: In Gram-negative bacteria, resistance can arise from the loss or reduced expression of outer membrane porin channels, such as OprD in Pseudomonas aeruginosa. This prevents imipenem from reaching its PBP targets in the periplasmic space.

  • Efflux Pumps: The overexpression of multidrug efflux pumps can actively transport imipenem out of the bacterial cell before it can reach its target PBPs.

  • Target Alteration: Modifications in the structure of PBPs can reduce their binding affinity for imipenem, although this is a less common mechanism of high-level resistance compared to enzymatic degradation and reduced permeability.

Imipenem_Resistance_Mechanisms cluster_bacterium Resistant Bacterium Imipenem Imipenem Porin Outer Membrane Porin (e.g., OprD) Reduced Permeability Imipenem->Porin Entry Blocked (Porin Loss) Efflux Efflux Pump Active Efflux Imipenem->Efflux Pumped Out Enzyme Carbapenemase (e.g., MBL, KPC) Enzymatic Degradation Imipenem->Enzyme Hydrolyzed PBP Altered PBP Target Modification Imipenem->PBP Reduced Binding Periplasm Periplasm

References

A Technical Guide to the Pharmacokinetics of Imipenem Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetics of imipenem, a broad-spectrum carbapenem antibiotic. The document details its absorption, distribution, metabolism, and excretion (ADME), presents quantitative data in tabular format, outlines typical experimental protocols for its study, and includes visualizations of key pathways and workflows.

Mechanism of Action

Imipenem is a bactericidal agent that exerts its effect by inhibiting bacterial cell wall synthesis.[1][2][3] It has a high affinity for penicillin-binding proteins (PBPs) in a wide range of gram-positive and gram-negative bacteria.[2][4] In organisms like E. coli, it primarily binds to PBP-2, PBP-1a, and PBP-1b.[1][4] By binding to these proteins, imipenem blocks the transpeptidation step in peptidoglycan synthesis, which is essential for cross-linking the bacterial cell wall.[2] This inhibition leads to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[2]

Imipenem Imipenem BacterialCell Bacterial Cell Imipenem->BacterialCell PBPs Penicillin-Binding Proteins (PBPs) Imipenem->PBPs Binds to Peptidoglycan Peptidoglycan Synthesis (Transpeptidation) Imipenem->Peptidoglycan Inhibits CellWall Cell Wall Cross-Linking Peptidoglycan->CellWall WeakWall Weakened Cell Wall CellWall->WeakWall Leads to Lysis Cell Lysis & Death WeakWall->Lysis

Diagram 1. Imipenem's mechanism of action on bacterial cell wall synthesis.

Pharmacokinetic Profile

The pharmacokinetic properties of imipenem are significantly influenced by its co-administration with cilastatin, an inhibitor of the renal enzyme responsible for imipenem's metabolism.

2.1 Absorption Imipenem is not effectively absorbed from the gastrointestinal tract and therefore requires parenteral administration.[1][4] Following intramuscular (IM) injection, bioavailability is high, reported to be approximately 89%.[1][4][5]

2.2 Distribution Imipenem distributes into various body fluids and tissues.

  • Volume of Distribution (Vd): In healthy adults, the reported volume of distribution ranges from 0.23 to 0.31 L/kg.[1][4] Studies in critically ill patients have shown a larger central compartment Vd, which can be around 20.4 L.[6]

  • Protein Binding: Imipenem exhibits low plasma protein binding, approximately 20%.[1][4][6][7]

2.3 Metabolism Imipenem is extensively metabolized in the kidneys by a brush border enzyme, dehydropeptidase-I (DHP-I).[1][2][8] This rapid degradation leads to low levels of the active drug in the urine when administered alone.[8][9] To overcome this, imipenem is co-formulated with cilastatin, a specific DHP-I inhibitor.[3][8] Cilastatin prevents the renal metabolism of imipenem, thereby increasing the urinary concentration of the active drug and reducing the potential for nephrotoxicity associated with its metabolites.[2][3][10]

cluster_0 Systemic Circulation cluster_1 Kidney cluster_2 Excretion Imipenem Imipenem Filtration Glomerular Filtration Imipenem->Filtration Cilastatin Cilastatin Cilastatin->Filtration DHPI Dehydropeptidase-I (DHP-I) Cilastatin->DHPI Inhibits Tubules Renal Tubules Filtration->Tubules Tubules->DHPI Site of Action Active High Concentration Active Imipenem in Urine Tubules->Active Leads to Inactive Inactive Metabolites DHPI->Inactive Metabolizes Imipenem

Diagram 2. Renal metabolism of imipenem and the inhibitory role of cilastatin.

2.4 Excretion Imipenem is primarily eliminated from the body via the kidneys.[7][11]

  • Without Cilastatin: Urinary recovery of active imipenem is low and highly variable, ranging from 6% to 38%.[8][9]

  • With Cilastatin: Co-administration with cilastatin significantly increases the urinary recovery of the unchanged, active drug to approximately 70% of the administered dose.[1][3][4][8][9] The total clearance of imipenem (with cilastatin) is approximately 0.2 L/h/kg.[1][4]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for imipenem in various populations.

Table 1: Pharmacokinetic Parameters of Imipenem in Healthy Adults

Parameter Intravenous (IV) Administration Intramuscular (IM) Administration Source(s)
Elimination Half-Life (t½) ~1 hour 1.3 - 5.1 hours (apparent) [1][4][6][8]
Volume of Distribution (Vd) 0.23 - 0.31 L/kg 14.3 ± 12.2 L [1][4][5]
Total Plasma Clearance ~0.2 L/h/kg (12.1 L/h/1.73 m²) Not directly comparable [1][4][12]
Renal Clearance (with Cilastatin) ~0.15 L/h/kg Not applicable [1][4]
Bioavailability 100% (by definition) ~89% [1][4][5]

| Plasma Protein Binding | ~20% | ~20% |[1][4] |

Table 2: Pharmacokinetic Parameters of Imipenem in Special Populations

Population Elimination Half-Life (t½) Key Considerations Source(s)
Renal Impairment Increased (e.g., ~3.4 hours) Elimination is significantly slowed. Dosage reduction is required for GFR <30 mL/min. [8][9][13]
Critically Ill Patients Variable Increased Vd and fluctuating clearance often observed. Standard dosing may be inadequate. [6][7][14]
Neonates 1.7 - 2.4 hours PK profile resembles adults with renal insufficiency. Marked inter-subject variability. [15][16]

| Pediatric Patients | Variable by age group | Wide interindividual variations in plasma levels. Higher doses (e.g., 100 mg/kg/day) may be needed. |[17][18] |

Experimental Protocols for Pharmacokinetic Analysis

The determination of imipenem concentrations in biological matrices requires specific and carefully controlled procedures due to the drug's inherent instability.

4.1 Study Design and Sample Collection A typical pharmacokinetic study involves administering a single dose of imipenem/cilastatin intravenously (as a 30-minute infusion) or intramuscularly to subjects.[5][12] Serial blood samples are collected in heparinized tubes at predetermined time points, such as pre-dose (0) and at 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-administration.[5][19]

4.2 Sample Preparation and Stabilization

  • Separation: Blood samples are immediately placed on ice and centrifuged (e.g., at 1,000-2,000 x g) to separate the plasma.[20][21]

  • Stabilization: Due to imipenem's instability in plasma, samples must be immediately stabilized.[21] This is typically achieved by diluting the plasma 1:1 with a stabilizing buffer, such as 0.5 M 3-morpholinopropanesulfonic acid (MOPS) or morpholineethanesulfonic acid (MES) buffer (pH ~6.0-6.8).[20][21][22][23]

  • Deproteinization: To analyze the total or unbound drug concentration and prevent column contamination, proteins are removed. This is commonly done by ultrafiltration using centrifugal filter units.[22][23][24]

  • Storage: Stabilized samples are stored at -70°C or lower until analysis.[20]

4.3 Bioanalytical Methodology High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is the most widely used method for quantifying imipenem.[23][24]

  • Chromatography: Reverse-phase chromatography is employed, often using a C18 column.[24][25]

  • Mobile Phase: The mobile phase typically consists of an aqueous buffer (e.g., boric acid or potassium phosphate buffer) and an organic modifier like methanol.[21][23][24]

  • Detection: Imipenem is detected by UV absorbance at approximately 300 nm.[21][22][23]

  • Validation: The method must be validated for linearity, accuracy, precision, and sensitivity, with a typical lower limit of quantification (LLOQ) around 0.05-0.3 µg/mL.[25][26] More sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have also been developed, which are particularly useful for determining low concentrations or the unbound fraction of the drug.[25]

4.4 Pharmacokinetic Data Analysis The resulting plasma concentration-time data are analyzed using specialized software.

  • Non-Compartmental Analysis (NCA): Parameters like the area under the concentration-time curve (AUC) are calculated using the trapezoidal rule.[5]

  • Compartmental Analysis: Data are fitted to one- or two-compartment models to estimate parameters like elimination half-life (t½), volume of distribution (Vd), and clearance (CL).[6][15]

  • Population Pharmacokinetics (PPK): In larger studies, non-linear mixed-effects modeling is used to identify sources of variability in PK parameters among a patient population.[26]

Dosing Subject Dosing (IV Infusion or IM Injection) Sampling Serial Blood Sampling (e.g., 0-8 hours) Dosing->Sampling Centrifuge Centrifugation (on ice) Sampling->Centrifuge Plasma Plasma Separation Centrifuge->Plasma Stabilize Sample Stabilization (e.g., with MOPS buffer) Plasma->Stabilize Deprotein Deproteinization (Ultrafiltration) Stabilize->Deprotein Analysis Bioanalysis (HPLC-UV at 300 nm) Deprotein->Analysis Data Concentration vs. Time Data Analysis->Data Model Pharmacokinetic Modeling (Compartmental or NCA) Data->Model Params Calculate PK Parameters (t½, Vd, CL, AUC) Model->Params

Diagram 3. General experimental workflow for an imipenem pharmacokinetic study.

Conclusion

The pharmacokinetics of imipenem are characterized by its need for parenteral administration, low plasma protein binding, and primary elimination via the kidneys. Its metabolism by renal dehydropeptidase-I is a critical factor, necessitating co-administration with the inhibitor cilastatin to ensure therapeutic efficacy. Significant variability in pharmacokinetic parameters exists in special populations, such as critically ill patients, neonates, and those with renal dysfunction, highlighting the importance of understanding these characteristics for dose optimization. The analytical methods for its quantification are well-established but require careful sample handling to ensure the stability and accuracy of results. This guide provides foundational knowledge for professionals involved in the research and development of carbapenem antibiotics.

References

An In-Depth Technical Guide to Imipenem Monohydrate (CAS: 74431-23-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipenem is a potent, broad-spectrum β-lactam antibiotic belonging to the carbapenem class. As a semi-synthetic derivative of thienamycin, a natural product of Streptomyces cattleya, imipenem exhibits robust activity against a wide array of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multi-drug resistant strains.[1][2] Its clinical utility is marked by its high stability against many β-lactamases.[2][3] However, it is rapidly metabolized in the kidneys by the enzyme dehydropeptidase-I (DHP-I).[2][4] Consequently, it is exclusively co-formulated with cilastatin, a specific DHP-I inhibitor, which enhances its bioavailability and protects against potential nephrotoxicity.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, pharmacokinetics, and key experimental protocols relevant to imipenem monohydrate for professionals in pharmaceutical research and development.

Physicochemical Properties

This compound is an off-white to pale yellow, crystalline powder.[1][6] It is sparingly soluble in water and slightly soluble in methanol.[1] Due to its inherent instability in aqueous solutions, freshly prepared solutions are recommended for analytical and experimental use.[7]

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
CAS Number 74431-23-5[1]
Molecular Formula C₁₂H₁₇N₃O₄S·H₂O[1][6]
Molecular Weight 317.36 g/mol [1][7]
Appearance White to almost white or pale yellow, slightly hygroscopic powder[1][6]
Melting Point 193-198°C[1][]
Solubility Sparingly soluble in water (>5 mg/mL); slightly soluble in methanol.[1] Soluble in DMSO.[][1][]
pKa 3.2 / 9.9 (in H₂O at 25°C)[1]
Specific Rotation [α]D +84° to +89° (5 mg/mL in pH 7 buffer)[9]
Storage Store powder in a freezer under an inert atmosphere at -20°C.[1][1]

Mechanism of Action

Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][10] This action is critical for bacterial survival, as the cell wall provides structural integrity and protection against osmotic pressure.

The key steps are:

  • Penetration: Imipenem penetrates the bacterial cell wall to reach its target.

  • PBP Binding: It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] In organisms like E. coli and P. aeruginosa, imipenem shows a high affinity for PBP-2, PBP-1a, and PBP-1b.[2][10]

  • Inhibition of Transpeptidation: By binding to PBPs, imipenem blocks the transpeptidation reaction that cross-links the peptidoglycan polymers.[4]

  • Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall, causing the cell to lyse under osmotic pressure, resulting in bacterial death.[2][4]

Imipenem's carbapenem structure makes it highly resistant to hydrolysis by most common β-lactamases, an enzyme class that is a primary mechanism of resistance to other β-lactam antibiotics like penicillins and cephalosporins.[2]

Mechanism_of_Action Mechanism of Action of Imipenem cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP-1a, 1b, 2) Crosslinking Transpeptidation (Cell Wall Cross-linking) PBP->Crosslinking Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition Inactivation Precursors Peptidoglycan Precursors Precursors->Crosslinking Catalyzed by PBPs CellWall Stable Cell Wall Synthesis Crosslinking->CellWall Imipenem Imipenem Imipenem->PBP Binds irreversibly to PBPs Lysis Weakened Cell Wall & Bacterial Lysis Inhibition->Lysis

Caption: Imipenem inhibits bacterial cell wall synthesis by binding to PBPs.

Pharmacokinetics and Pharmacodynamics

A thorough understanding of imipenem's pharmacokinetic (PK) and pharmacodynamic (PD) profile is essential for its effective clinical use. It is administered parenterally as it is not absorbed from the gastrointestinal tract.[2][10]

The Role of Cilastatin: Imipenem is rapidly hydrolyzed in the renal tubules by dehydropeptidase-I (DHP-I).[2] To prevent this inactivation, it is always administered in a 1:1 fixed combination with cilastatin, a DHP-I inhibitor.[3] This combination increases the half-life and urinary recovery of active imipenem and mitigates potential renal toxicity.[3]

Table 2: Key Pharmacokinetic Parameters of Imipenem (in Adults with Normal Renal Function)

ParameterValueReference(s)
Administration Intravenous (IV) / Intramuscular (IM)[3][10]
Bioavailability (IM) ~89%[2][10]
Plasma Half-life (t½) ~1 hour[2][3][5]
Volume of Distribution (Vd) 0.23–0.31 L/kg[2][10]
Plasma Protein Binding ~20%[2][5]
Metabolism Inhibited by Cilastatin[2][4]
Excretion (with Cilastatin) ~70% unchanged in urine[2][3][10]

Pharmacodynamic Target: Imipenem exhibits time-dependent bactericidal activity. The primary pharmacodynamic index correlated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the target pathogen.[11]

Pharmacokinetics Pharmacokinetic Pathway of Imipenem/Cilastatin cluster_kidney Kidney Admin IV Administration (Imipenem + Cilastatin) Circulation Systemic Circulation (20% Protein Bound) Admin->Circulation Distribution Tissue Distribution (Vd: 0.2-0.3 L/kg) Circulation->Distribution Filtration Glomerular Filtration Circulation->Filtration Tubules Renal Tubules Filtration->Tubules DHPI Dehydropeptidase-I (DHP-I) Enzyme Tubules->DHPI Excretion Urinary Excretion (~70% Unchanged Imipenem) Tubules->Excretion Metabolism Imipenem Metabolism (Inactivation) DHPI->Metabolism Catalyzes Cilastatin Cilastatin Cilastatin->DHPI Inhibits HPLC_Workflow General Workflow for HPLC-Based Purity Assay start Start: Weigh Standard and Sample Accurately dissolve Dissolve in Cold Mobile Phase Diluent start->dissolve dilute Dilute to Final Known Concentration dissolve->dilute vial Transfer to HPLC Vial (Keep on Ice) dilute->vial inject Inject onto Equilibrated HPLC System vial->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (300 nm) separate->detect acquire Data Acquisition (Chromatogram) detect->acquire calculate Integrate Peak Area and Calculate Concentration/Purity acquire->calculate end End: Report Results calculate->end MIC_Workflow Standard Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Standardized Bacterial Inoculum e1 Inoculate Microplate Wells with Bacteria and Drug Dilutions p1->e1 p2 Prepare Serial Dilutions of Imipenem in Broth p2->e1 e2 Incubate Plate (e.g., 35°C for 18-20h) e1->e2 a1 Visually Inspect Wells for Turbidity (Growth) e2->a1 a2 Determine MIC: Lowest Concentration with No Visible Growth a1->a2

References

An In-depth Technical Guide to the Synthesis of Imipenem

Author: BenchChem Technical Support Team. Date: November 2025

Imipenem, a potent broad-spectrum β-lactam antibiotic, is a semi-synthetic derivative of thienamycin, a natural product isolated from Streptomyces cattleya. Due to the inherent instability of thienamycin, chemical synthesis of the more stable N-formimidoyl derivative, imipenem, has been a critical focus of pharmaceutical research and development. This guide provides a detailed overview of the core synthetic strategies, experimental protocols, and quantitative data for the preparation of imipenem, intended for researchers, scientists, and drug development professionals.

Core Synthetic Strategy

The total synthesis of imipenem is a multi-step process that begins with a protected carbapenem precursor. A common and industrially significant route involves the following key transformations:

  • Activation of the Bicyclic Keto Ester: The synthesis typically commences with a p-nitrobenzyl (PNB) protected bicyclic keto ester. The keto group is activated by conversion to an enol phosphate, a better leaving group for subsequent nucleophilic substitution.

  • Introduction of the Thioethylamino Side Chain: The enol phosphate intermediate is then reacted with a protected aminoethanethiol derivative to introduce the characteristic side chain at the C-3 position of the carbapenem core.

  • Formimidoylation: The primary amine of the newly introduced side chain is converted to a formimidoyl group. This is a crucial step that differentiates imipenem from its precursor, thienamycin, and contributes to its enhanced stability.[1]

  • Deprotection: In the final step, the protecting groups, typically p-nitrobenzyl on the carboxyl group, are removed via catalytic hydrogenation to yield the active pharmaceutical ingredient, imipenem.

Experimental Workflow

The following diagram illustrates a representative workflow for the synthesis of imipenem, starting from the bicyclic keto ester.

G A Thienamycin Core (Unstable) B Protection of Carboxyl Group (e.g., PNB) A->B Stability C Activation of Keto Group (Enol Phosphate) B->C Reactivity D Side Chain Introduction C->D Functionality E Formimidoylation of Amine Group D->E Stability & Activity F Deprotection of Carboxyl Group E->F Final Step G Imipenem (Stable) F->G Active Drug

References

Imipenem Monohydrate: A Technical Guide to its Activity Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipenem, a potent broad-spectrum carbapenem antibiotic, remains a critical tool in the management of severe bacterial infections. Its stability against many β-lactamases and its wide range of activity against both Gram-positive and Gram-negative aerobes and anaerobes make it an invaluable agent, particularly in the context of multi-drug resistant organisms.[1][2][3][4][5][6] This technical guide provides an in-depth overview of imipenem monohydrate, focusing on its mechanism of action, spectrum of activity with corresponding minimum inhibitory concentrations (MICs), pharmacokinetic and pharmacodynamic profiles, and the mechanisms by which bacteria develop resistance. Detailed experimental protocols for antimicrobial susceptibility testing are also provided to facilitate research and development efforts.

Introduction

Imipenem is a semi-synthetic thienamycin, a class of β-lactam antibiotics with a characteristically broad spectrum of activity.[1][3] It is a derivative of a natural product produced by the bacterium Streptomyces cattleya.[6] Due to its rapid degradation by the renal enzyme dehydropeptidase-I, imipenem is co-administered with cilastatin, a dehydropeptidase-I inhibitor, which enhances its bioavailability and reduces potential nephrotoxicity.[2][4][7] This combination, available for intravenous and intramuscular administration, is indicated for the treatment of a variety of serious infections, including those of the respiratory tract, intra-abdominal cavity, skin and soft tissues, urinary tract, as well as septicemia.[1][2][5]

Mechanism of Action

Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3][4][5] This action is achieved through its high affinity for and subsequent binding to penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis.[1][4][7] By acylating the active site of these transpeptidases, imipenem prevents the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the cell wall.[4][7] This ultimately leads to cell lysis and bacterial death.[1][7] In Escherichia coli and Pseudomonas aeruginosa, imipenem has demonstrated a particularly high affinity for PBP-2, PBP-1a, and PBP-1b.[1][8]

Mechanism_of_Action cluster_bacterium Bacterial Cell Imipenem Imipenem PBP Penicillin-Binding Proteins (PBPs) Imipenem->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Prevents Cross-linking Cell_Lysis Cell Lysis & Bacterial Death Cell_Wall->Cell_Lysis Weakens Resistance_Mechanisms cluster_gram_negative Gram-Negative Bacterium Imipenem Imipenem Porin Porin Channel (e.g., OprD) Imipenem->Porin Enters via Efflux_Pump Efflux Pump Imipenem->Efflux_Pump Expelled by Outer_Membrane Outer Membrane Periplasm Periplasmic Space Porin->Periplasm Reduced_Permeability Reduced Permeability (Porin loss/mutation) Porin->Reduced_Permeability Active_Efflux Active Efflux Efflux_Pump->Active_Efflux Beta_Lactamase β-Lactamase (Carbapenemase) Periplasm->Beta_Lactamase Hydrolyzed by PBP Penicillin-Binding Protein (PBP) Periplasm->PBP Binds to Enzymatic_Degradation Enzymatic Degradation Beta_Lactamase->Enzymatic_Degradation Inner_Membrane Inner Membrane Altered_PBP Altered PBP PBP->Altered_PBP Mutation leads to Target_Modification Target Modification Altered_PBP->Target_Modification Experimental_Workflow Start Antimicrobial Susceptibility Testing Isolate_Colony Isolate Bacterial Colony (Pure Culture) Start->Isolate_Colony Prepare_Inoculum Prepare Standardized Inoculum (0.5 McFarland) Isolate_Colony->Prepare_Inoculum Broth_Microdilution Broth Microdilution Prepare_Inoculum->Broth_Microdilution Disk_Diffusion Disk Diffusion Prepare_Inoculum->Disk_Diffusion Serial_Dilution Perform Serial Dilutions of Imipenem in Microplate Broth_Microdilution->Serial_Dilution Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Disk_Diffusion->Inoculate_Plate Inoculate_Wells Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Wells Apply_Disk Apply Imipenem Disk Inoculate_Plate->Apply_Disk Incubate_Plate Incubate Plate (16-20h at 35°C) Inoculate_Wells->Incubate_Plate Apply_Disk->Incubate_Plate Read_MIC Read MIC (Lowest concentration with no growth) Incubate_Plate->Read_MIC After Incubation Measure_Zone Measure Zone of Inhibition Incubate_Plate->Measure_Zone After Incubation Interpret_Results Interpret as Susceptible, Intermediate, or Resistant (CLSI Guidelines) Measure_Zone->Interpret_Results

References

The Core Mechanism of Imipenem Monohydrate in Inhibiting Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipenem, a potent broad-spectrum carbapenem antibiotic, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning imipenem's role in the inhibition of cell wall synthesis. It details the quantitative binding affinities of imipenem to its primary targets, the Penicillin-Binding Proteins (PBPs), and presents standardized methodologies for assessing its antimicrobial efficacy. Through detailed diagrams and experimental protocols, this document serves as a comprehensive resource for researchers and professionals in the fields of microbiology and drug development.

Introduction

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic lysis. The biosynthesis of peptidoglycan is a complex process involving a series of enzymatic reactions, making it an ideal target for antimicrobial agents. Imipenem, a derivative of thienamycin, is a powerful β-lactam antibiotic that effectively inhibits this crucial pathway in a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its broad spectrum of activity and stability against many β-lactamases have established it as a critical therapeutic agent for severe bacterial infections.[2] This guide will dissect the intricate interactions between imipenem and the bacterial cell wall synthesis machinery.

Mechanism of Action: Targeting Penicillin-Binding Proteins

The primary mechanism of action of imipenem involves the covalent acylation of Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[4] By binding to the active site of these enzymes, imipenem effectively blocks their transpeptidase activity, which is crucial for the cross-linking of peptidoglycan chains.[5] This inhibition leads to the formation of a defective cell wall, ultimately resulting in cell lysis and bacterial death.

Preferential Binding to Key PBPs

Imipenem exhibits a strong affinity for multiple essential PBPs, contributing to its potent bactericidal activity. In many Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, imipenem demonstrates a particularly high affinity for PBP-2, which is involved in maintaining the rod-like shape of the bacterium.[1][6][7] Inhibition of PBP-2 leads to the formation of spherical cells that are osmotically unstable.[1][6] Imipenem also shows significant binding to PBP-1a and PBP-1b, which are high-molecular-weight PBPs with both transglycosylase and transpeptidase activity.[1] In Gram-positive bacteria like Staphylococcus aureus, imipenem primarily targets PBP-1.[7]

The following diagram illustrates the signaling pathway of imipenem's inhibitory action on bacterial cell wall synthesis.

Imipenem_Mechanism cluster_outside Bacterial Exterior cluster_periplasm Periplasmic Space Imipenem_out Imipenem Imipenem_in Imipenem Imipenem_out->Imipenem_in Porin Channel PBP Penicillin-Binding Proteins (PBPs) Imipenem_in->PBP Covalent Binding (Acylation) Imipenem_in->PBP CrossLinking Peptidoglycan Cross-linking PBP->CrossLinking Catalyzes PBP->CrossLinking Lysis Cell Lysis PBP->Lysis Inhibition PBP->Lysis CellWall Stable Cell Wall CrossLinking->CellWall CrossLinking->CellWall CrossLinking->Lysis Leads to

Caption: Imipenem inhibits bacterial cell wall synthesis by targeting PBPs.

Quantitative Data on Imipenem Activity

The efficacy of imipenem can be quantitatively assessed through its binding affinity to various PBPs and its minimum inhibitory concentration (MIC) against different bacterial species.

Penicillin-Binding Protein (PBP) Affinity

The binding affinity of imipenem to PBPs is typically measured as the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding of a labeled penicillin derivative to the PBP.

BacteriumPBP TargetImipenem IC50 (µg/mL)Reference
Escherichia coli PBP-1a0.5[6]
PBP-1b0.4[6]
PBP-20.1[8]
PBP-3>8[6]
PBP-4≤0.02[6]
PBP-5/6≤0.4[6]
Pseudomonas aeruginosa PBP-1a0.1 - 0.2[6]
PBP-1b0.1 - 0.2[6]
PBP-20.1[8]
PBP-3≤0.3[6]
PBP-4≤0.3[6]
Staphylococcus aureus PBP-1High Affinity[7]
PBP-2High Affinity[9]
PBP-3High Affinity[8]
PBP-4High Affinity[9]
Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. MIC values are crucial for determining the susceptibility of bacteria to antibiotics. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized breakpoints for interpreting MIC results.

OrganismImipenem MIC (µg/mL) - SusceptibleImipenem MIC (µg/mL) - ResistantReference
Enterobacterales ≤1 (CLSI), ≤2 (EUCAST)≥4 (CLSI), >8 (EUCAST)[10][11]
Pseudomonas aeruginosa ≤2 (CLSI & EUCAST)≥8 (CLSI), >8 (EUCAST)[10][11]
Staphylococcus aureus ≤0.5 (EUCAST)>0.5 (EUCAST)[11]
Enterococcus faecalis ≤4 (CLSI)≥16 (CLSI)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the interaction of imipenem with bacterial targets.

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the affinity of imipenem for PBPs by measuring its ability to compete with a labeled penicillin derivative (e.g., fluorescently tagged Bocillin FL or radiolabeled Benzylpenicillin) for binding to PBPs.

Materials:

  • Bacterial cell culture

  • Membrane protein extraction buffer (e.g., 10 mM Tris-HCl, pH 8)

  • Imipenem stock solution

  • Labeled penicillin (e.g., Bocillin FL or [³H]benzylpenicillin)

  • SDS-PAGE reagents and equipment

  • Fluorimeter or scintillation counter

Procedure:

  • Membrane Preparation:

    • Grow bacterial cells to mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with buffer.

    • Lyse cells using a French press or sonication.

    • Isolate the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in buffer.[12]

  • Competition Binding:

    • Incubate the membrane preparation with various concentrations of imipenem for a defined period (e.g., 10 minutes at 25°C).

    • Add a fixed concentration of the labeled penicillin and incubate for another defined period (e.g., 10 minutes at 25°C).[12]

    • Terminate the reaction by adding an excess of unlabeled penicillin.

  • Detection and Analysis:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the labeled PBPs using a fluorimeter (for fluorescent labels) or autoradiography (for radiolabels).

    • Quantify the band intensities to determine the concentration of imipenem that inhibits 50% of the labeled penicillin binding (IC50).[13]

The following workflow diagram illustrates the PBP competition assay.

PBP_Assay_Workflow cluster_prep Sample Preparation cluster_binding Binding Reaction cluster_analysis Analysis Start Bacterial Culture Harvest Harvest & Lyse Cells Start->Harvest Isolate Isolate Membranes Harvest->Isolate Incubate_Imipenem Incubate with Imipenem Isolate->Incubate_Imipenem Add_Labeled_Pen Add Labeled Penicillin Incubate_Imipenem->Add_Labeled_Pen Incubate_Labeled Incubate Add_Labeled_Pen->Incubate_Labeled SDS_PAGE SDS-PAGE Incubate_Labeled->SDS_PAGE Visualize Visualize Bands SDS_PAGE->Visualize Quantify Quantify & Calculate IC50 Visualize->Quantify End Results Quantify->End

Caption: Workflow for the PBP competition assay.

Broth Microdilution MIC Assay

This is a standardized method for determining the MIC of an antimicrobial agent.[14][15][16]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Imipenem stock solution

Procedure:

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the imipenem stock solution in CAMHB directly in the microtiter plate to achieve a range of concentrations.

  • Inoculate Plates:

    • Dilute the standardized bacterial inoculum in CAMHB.

    • Add the diluted inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation and Reading:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of imipenem at which there is no visible growth (turbidity).[17]

Conclusion

Imipenem monohydrate remains a cornerstone in the treatment of severe bacterial infections due to its potent and broad-spectrum activity. Its efficacy stems from its ability to effectively inhibit bacterial cell wall synthesis through the irreversible acylation of multiple essential Penicillin-Binding Proteins. A thorough understanding of its mechanism of action, quantified by PBP binding affinities and MIC values, is critical for its appropriate clinical use and for the development of novel antimicrobial agents that can overcome emerging resistance. The standardized protocols provided in this guide offer a framework for the continued investigation and evaluation of imipenem and other β-lactam antibiotics.

References

Methodological & Application

Application Notes and Protocols for Imipenem Monohydrate in Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1][2] It is a potent inhibitor of bacterial cell wall synthesis, making it a critical tool in combating severe bacterial infections, including those caused by multidrug-resistant organisms. This document provides detailed application notes and protocols for the effective use of imipenem monohydrate in a microbiology research setting.

Mechanism of Action

Imipenem exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the terminal step of peptidoglycan synthesis in bacterial cell walls.[1][2] This disruption leads to the cessation of cell wall construction, ultimately causing cell lysis and death. Imipenem exhibits a high affinity for a broad range of PBPs, contributing to its wide spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1][2]

dot

cluster_cell Bacterial Cell Imipenem Imipenem PBPs Penicillin-Binding Proteins (PBPs) Imipenem->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Imipenem->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of Integrity

Caption: Mechanism of action of Imipenem.

Data Presentation

Imipenem Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of imipenem against various clinically relevant bacterial isolates. MICs are a crucial measure of the in vitro potency of an antimicrobial agent.

Bacterial SpeciesNumber of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Klebsiella pneumoniae (Carbapenem non-susceptible)1052 to ≥16--[3]
Escherichia coli (IMP-6-producing)42-1.54[4]
Escherichia coli (Clinical Isolates)104≤1 to ≥32--[5]
Gram-negative strains (various)1020-≤0.25-[6]
Pseudomonas aeruginosa (XDR)416 to >32--[7]
Acinetobacter baumannii (XDR)416 to >32--[7]

MIC₅₀: The concentration that inhibits 50% of the isolates. MIC₉₀: The concentration that inhibits 90% of the isolates. XDR: Extensively Drug-Resistant

Post-Antibiotic Effect (PAE) of Imipenem

The PAE is the suppression of bacterial growth that persists after a short exposure of organisms to an antimicrobial agent.

Bacterial SpeciesConcentrationExposure TimePAE Duration (hours)Reference
Pseudomonas aeruginosa (4 strains)4 x MIC1.5 h1.2 - 2.5[8]
Staphylococcus aureus (2 strains)4 x MIC1.5 h1.7 - 1.8[8]
Pseudomonas aeruginosaSingle dose in vivo-0.9 - 4.6[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Sterile Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Imipenem Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the imipenem stock solution in MHB across the rows of a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the imipenem dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (MHB only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of imipenem that completely inhibits visible growth of the organism.

dot

Start Start Prep_Stock Prepare Imipenem Stock Solution Start->Prep_Stock Serial_Dilute Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Plate Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Caption: MIC Determination Workflow.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • This compound

  • Sterile MHB

  • Bacterial inoculum

  • Sterile test tubes or flasks

  • Incubator with shaking capabilities (35°C ± 2°C)

  • Apparatus for colony counting (e.g., agar plates, automated colony counter)

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth. Dilute the culture in MHB to a starting concentration of approximately 10⁶ CFU/mL.

  • Experimental Setup: Prepare test tubes or flasks containing MHB with varying concentrations of imipenem (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without any antibiotic.

  • Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 35°C with agitation.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each imipenem concentration and the control. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[10]

Post-Antibiotic Effect (PAE) Determination

This protocol determines the duration of growth suppression after brief exposure to an antimicrobial.

Materials:

  • This compound

  • Sterile MHB

  • Log-phase bacterial culture

  • Centrifuge

  • Sterile saline or broth for washing

Procedure:

  • Exposure: Prepare two tubes containing a log-phase bacterial culture (approximately 10⁷ CFU/mL). To one tube, add imipenem at a concentration of 4x MIC. The second tube serves as a drug-free control.

  • Incubation: Incubate both tubes for a defined period (e.g., 1.5 hours) at 35°C.

  • Drug Removal: Centrifuge the cultures to pellet the bacteria. Discard the supernatant and wash the pellets twice with sterile saline or broth to remove the antibiotic.

  • Resuspension and Incubation: Resuspend the pellets in fresh, pre-warmed MHB and continue incubation.

  • Viable Counts: At regular intervals (e.g., every hour), determine the CFU/mL for both the imipenem-exposed and control cultures.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the CFU/mL in the test culture to increase by 1-log₁₀ above the count observed immediately after drug removal, and C is the corresponding time for the control culture.

Signaling Pathway Perturbation

While imipenem's primary mode of action is the direct inhibition of cell wall synthesis, studies have shown that sub-MIC concentrations can induce changes in gene expression. In some bacteria, such as Acinetobacter baumannii, exposure to sub-inhibitory levels of imipenem can lead to the upregulation of various transcriptional regulators (e.g., TetR, LysR, MerR, AlgR).[11] This can, in turn, influence phenotypes such as biofilm formation.[11]

dot

Imipenem_subMIC Sub-MIC Imipenem Stress_Response Cellular Stress Response Imipenem_subMIC->Stress_Response Transcriptional_Regulators Upregulation of Transcriptional Regulators (e.g., TetR, LysR, MerR, AlgR) Stress_Response->Transcriptional_Regulators Gene_Expression Altered Gene Expression Transcriptional_Regulators->Gene_Expression Biofilm_Formation Increased Biofilm Formation Gene_Expression->Biofilm_Formation

Caption: Imipenem-induced signaling cascade.

Conclusion

This compound is a powerful antibiotic with significant applications in microbiology research. The protocols and data presented here provide a framework for investigating its efficacy and mechanism of action against a wide range of bacterial pathogens. Proper adherence to standardized methodologies is crucial for obtaining reproducible and reliable results.

References

Application Notes and Protocols for the Preparation of Imipenem Monohydrate Infusion Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the preparation of imipenem monohydrate solutions intended for intravenous infusion. Adherence to these guidelines is crucial for ensuring the stability, efficacy, and safety of the prepared solutions.

Introduction

Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1][2] It is highly effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[3][4] Imipenem is typically co-administered with cilastatin, a renal dehydropeptidase-I (DHP-I) inhibitor.[1][5] Cilastatin prevents the rapid degradation of imipenem in the kidneys, thereby increasing its urinary concentration and reducing potential nephrotoxicity.[1][2][5] Due to its inherent instability in aqueous solutions, meticulous preparation and handling are paramount.[6][7]

Quantitative Data Summary

The stability of reconstituted imipenem is influenced by the diluent, concentration, and storage temperature. The following tables summarize the stability of imipenem in common infusion solutions.

Table 1: Stability of Imipenem (5 mg/mL) in 0.9% Sodium Chloride Solution

Temperature (°C)Brand A (% Remaining ± SD)Brand B (% Remaining ± SD)Stability Duration (Hours)
25>90% after 6 hours>90% after 6 hours6
30>90% after 6 hours>90% after 6 hours6
40>90% after 6 hours>90% after 6 hours6

Data adapted from a study on the influence of concentration and temperature on imipenem stability.[8]

Table 2: Stability of Imipenem (10 mg/mL) in 0.9% Sodium Chloride Solution

Temperature (°C)Brand A (% Remaining ± SD)Brand B (% Remaining ± SD)Stability Duration (Hours)
25>90% after 3 hours>90% after 6 hours3-6
30<90% after 1 hour<90% after 1 hour<1
40<90% after 1 hour<90% after 1 hour<1

Data adapted from a study on the influence of concentration and temperature on imipenem stability.[8]

Table 3: General Stability of Reconstituted Imipenem/Cilastatin Solution

Storage ConditionStability Duration
Room Temperature (25°C)4 hours
Refrigerated (2-8°C)24 hours

Note: The reconstituted solution may change color from colorless to yellow, which does not necessarily indicate a loss of potency. However, brown solutions should be discarded.[9] The time between starting reconstitution and finishing the intravenous infusion should not exceed two hours.[10]

Experimental Protocols

Protocol for Reconstitution of Imipenem/Cilastatin for Injection

This protocol outlines the steps for reconstituting a standard vial of imipenem/cilastatin (e.g., 500 mg/500 mg) for intravenous infusion.

Materials:

  • Vial of Imipenem/Cilastatin for Injection (e.g., 500 mg/500 mg)

  • 100 mL infusion bag of a compatible IV solution (e.g., 0.9% Sodium Chloride Injection or 5% Dextrose Injection)[6][11]

  • Sterile syringe (10 mL)

  • Sterile needle

Procedure:

  • Inspect the vial of imipenem/cilastatin powder for any signs of damage or contamination.

  • Withdraw approximately 10 mL of the diluent from the infusion bag using a sterile syringe.[11][12]

  • Inject the 10 mL of diluent into the vial of imipenem/cilastatin.

  • Shake the vial well until a suspension is formed. The suspension will appear colorless to yellow.[12]

  • Withdraw the entire contents of the reconstituted vial and transfer it to the 100 mL infusion bag.[12]

  • To ensure complete transfer of the drug, add another 10 mL of the diluent from the infusion bag into the now-empty vial, shake, and transfer this rinsing solution back into the infusion bag.[11][12]

  • Agitate the infusion bag until the solution is clear.[12]

  • Visually inspect the final solution for any particulate matter or discoloration before administration.[13]

  • The final concentration in this example is 5 mg/mL.

Note: Imipenem/cilastatin for infusion is chemically incompatible with lactate and should not be reconstituted or mixed with diluents containing lactate.[9][10]

Protocol for Stability Testing by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the chemical stability of prepared imipenem solutions.

Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: A suitable buffer system, for example, a mixture of a pH 6.8 buffer and an organic modifier. A specific example includes a buffer made of 0.54 g of monobasic potassium phosphate in 3600 mL of water, adjusted to pH 6.8, and diluted to 4000 mL.[14] Another mobile phase can be prepared by dissolving 2.0 g of sodium 1-hexanesulfonate in 800 mL of pH 6.8 Buffer, adjusting the pH, and diluting to 1000 mL.[14]

  • Imipenem reference standard

  • Prepared imipenem infusion solution for testing

Procedure:

  • Standard Preparation: Prepare a standard solution of imipenem with a known concentration in the mobile phase.

  • Sample Preparation: At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot of the prepared imipenem infusion solution stored under the desired conditions (e.g., room temperature, refrigerated). Dilute the sample with the mobile phase to a concentration within the calibration curve range.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 210 nm or 300 nm).[15]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the peak area of imipenem in the chromatograms. Calculate the concentration of imipenem remaining in the test samples at each time point by comparing their peak areas to that of the standard. Stability is generally defined as retaining at least 90% of the initial concentration.[8]

Visualizations

Mechanism of Action and Inhibition

The following diagram illustrates the mechanism of action of imipenem and the synergistic role of cilastatin.

Imipenem_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_kidney Kidney Imipenem Imipenem PBPs Penicillin-Binding Proteins (PBPs) Imipenem->PBPs Binds to & Inhibits CellWall Cell Wall Synthesis Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to Imipenem_Kidney Imipenem DHP1 Dehydropeptidase-I (DHP-I) Imipenem_Kidney->DHP1 Metabolized by Cilastatin Cilastatin Cilastatin->DHP1 Inhibits Inactive_Metabolites Inactive Metabolites DHP1->Inactive_Metabolites

Caption: Imipenem inhibits bacterial cell wall synthesis, while cilastatin protects it from renal degradation.

Experimental Workflow for Infusion Preparation

This diagram outlines the key steps in the preparation of an imipenem infusion solution.

Imipenem_Preparation_Workflow Start Start Inspect_Vial 1. Inspect Vial of Imipenem/Cilastatin Powder Start->Inspect_Vial Withdraw_Diluent 2. Withdraw 10 mL of Compatible Diluent Inspect_Vial->Withdraw_Diluent Reconstitute 3. Reconstitute Powder in Vial & Shake Withdraw_Diluent->Reconstitute Transfer_to_Bag 4. Transfer Suspension to Infusion Bag Reconstitute->Transfer_to_Bag Rinse_Vial 5. Rinse Vial with 10 mL Diluent & Transfer Transfer_to_Bag->Rinse_Vial Agitate_Bag 6. Agitate Infusion Bag Until Clear Rinse_Vial->Agitate_Bag Inspect_Solution 7. Visually Inspect Final Solution Agitate_Bag->Inspect_Solution Administer Administer Inspect_Solution->Administer End End Administer->End

Caption: Workflow for the aseptic reconstitution of imipenem/cilastatin for intravenous infusion.

Imipenem Degradation Pathways

The degradation of imipenem in aqueous solution is complex and pH-dependent. The primary degradation pathways involve the hydrolysis of the β-lactam ring and dimerization.

Imipenem_Degradation Imipenem Imipenem in Aqueous Solution Hydrolysis Hydrolysis (Cleavage of β-lactam ring) Imipenem->Hydrolysis pH-dependent Dimerization Dimerization Imipenem->Dimerization in neutral solution DP1 Degradation Product 1 (DP-1) (m/z 318) Hydrolysis->DP1 DP2 Degradation Product 2 (DP-2) (Dimer, m/z 599) Dimerization->DP2

Caption: Simplified degradation pathways of imipenem in aqueous solutions.[6][7]

References

Application Notes and Protocols: Imipenem Monohydrate for Treating Multi-Drug Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipenem, a broad-spectrum carbapenem antibiotic, remains a critical therapeutic option for severe infections caused by multi-drug resistant (MDR) bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to bacterial cell death.[1][2][3] However, the emergence of resistance, primarily through enzymatic degradation by carbapenemases, altered porin channels, and overexpression of efflux pumps, poses a significant challenge. These application notes provide detailed protocols for in vitro and in vivo evaluation of imipenem monohydrate's efficacy against MDR bacteria, methods for synergy testing with other antimicrobials, and protocols for identifying key resistance mechanisms.

Mechanism of Action and Resistance

Imipenem exerts its bactericidal effect by acylating penicillin-binding proteins (PBPs), essential enzymes in the synthesis of the peptidoglycan layer of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and death.[1][2]

Resistance to imipenem in MDR bacteria is a multifaceted problem involving several key mechanisms:

  • Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC) and metallo-β-lactamases (e.g., IMP, VIM, NDM), is a primary resistance mechanism.[4] These enzymes hydrolyze the β-lactam ring of imipenem, rendering it inactive.

  • Reduced Outer Membrane Permeability: Gram-negative bacteria can limit the entry of imipenem by downregulating or modifying outer membrane porin channels, most notably OprD in Pseudomonas aeruginosa.[5][6]

  • Efflux Pump Overexpression: MDR bacteria can actively transport imipenem out of the cell through the overexpression of efflux pumps, such as the MexAB-OprM system in P. aeruginosa.[6]

The interplay of these mechanisms can lead to high-level resistance, complicating therapeutic strategies.

imipenem_resistance cluster_bacterium Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space Porin (OprD) Porin (OprD) Imipenem (periplasmic) Imipenem (periplasmic) Porin (OprD)->Imipenem (periplasmic) Efflux Pump (MexAB-OprM) Efflux Pump (MexAB-OprM) Imipenem (extracellular) Imipenem (extracellular) Efflux Pump (MexAB-OprM)->Imipenem (extracellular) Carbapenemase (e.g., KPC, IMP) Carbapenemase (e.g., KPC, IMP) Inactive Imipenem Inactive Imipenem Carbapenemase (e.g., KPC, IMP)->Inactive Imipenem PBP Penicillin-Binding Proteins (PBPs) Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition PBP->Cell Wall Synthesis Inhibition Inhibition Imipenem (extracellular)->Porin (OprD) Entry Imipenem (periplasmic)->Efflux Pump (MexAB-OprM) Efflux Imipenem (periplasmic)->Carbapenemase (e.g., KPC, IMP) Hydrolysis Imipenem (periplasmic)->PBP Binding Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis Inhibition->Bacterial Cell Death

Diagram 1: Mechanisms of Imipenem Action and Resistance in Gram-Negative Bacteria.

Quantitative Data Presentation

In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of imipenem against common MDR pathogens.

Table 1: Imipenem MIC Distribution for Pseudomonas aeruginosa Isolates

MIC (µg/mL)Percentage of Isolates (%)
≤2 (Susceptible)Varies significantly by region and hospital
4 (Intermediate)Varies
≥8 (Resistant)28.9% in one study[7]
MIC50 2 µg/mL[7]
MIC90 256 µg/mL[7]

Table 2: Imipenem MIC Distribution for Klebsiella pneumoniae Isolates

MIC (µg/mL)Percentage of Isolates (%)
≤1 (Susceptible)Varies
2 (Intermediate)18.6% in a study of carbapenem non-susceptible isolates[1]
421.9% in the same study[1]
817.1%[1]
≥1641.9%[1]
MIC50 Not reported in this format
MIC90 Not reported in this format

Table 3: Imipenem MIC Distribution for Acinetobacter baumannii Isolates

MIC (µg/mL)Percentage of Isolates (%)
≤2 (Susceptible)Varies
4 (Intermediate)Varies
≥8 (Resistant)28% in one study[8]
MIC50 Not consistently reported
MIC90 Not consistently reported

Note: MIC breakpoints may vary based on the guidelines used (e.g., CLSI, EUCAST).

Clinical Efficacy Data

The clinical success of imipenem, often in combination with cilastatin and sometimes other agents like relebactam, has been evaluated in various clinical settings.

Table 4: Clinical and Microbiological Response Rates for Imipenem-Containing Regimens

Infection TypeComparatorClinical Response Rate (Imipenem Group)Microbiological Response Rate (Imipenem Group)Reference
Complicated UTI, Complicated Intra-abdominal, Hospital-acquired/Ventilator-associated PneumoniaStandard of CareNon-inferiorNon-inferior[9]
Severe Infections (Pneumonia, Pyelonephritis, Osteomyelitis, etc.)N/A71.4% (Cured or Improved)Bacteriological cure in 6 of 11 P. aeruginosa infections[10]
Various Severe InfectionsN/A82.3% (Clinical Cure)N/A[11]
Intra-abdominal and Respiratory Tract InfectionsN/A82.1%N/A[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of imipenem against MDR bacterial isolates.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Prepare Imipenem Stock Solution: Prepare a stock solution of imipenem in an appropriate solvent (e.g., sterile water) at a concentration of 1024 µg/mL.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the imipenem stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a positive control (inoculum without antibiotic).

    • Well 12 serves as a negative control (broth only).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of imipenem that completely inhibits visible growth of the organism.

mic_workflow Start Start Prepare Imipenem Stock Prepare Imipenem Stock Solution Start->Prepare Imipenem Stock Prepare Bacterial Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare Bacterial Inoculum Serial Dilution Perform 2-fold Serial Dilution in 96-well plate Prepare Imipenem Stock->Serial Dilution Inoculate Plate Inoculate wells with bacterial suspension Prepare Bacterial Inoculum->Inoculate Plate Serial Dilution->Inoculate Plate Incubate Plate Incubate at 35°C for 16-20 hours Inoculate Plate->Incubate Plate Read MIC Determine Lowest Concentration with No Visible Growth Incubate Plate->Read MIC End End Read MIC->End

Diagram 2: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Checkerboard Assay for Synergy Testing

This protocol is used to assess the in vitro interaction between imipenem and a second antimicrobial agent.

Materials:

  • Imipenem and second antimicrobial agent stock solutions

  • CAMHB

  • 96-well microtiter plates

  • Bacterial inoculum prepared as in the MIC protocol

Procedure:

  • Prepare Drug Dilutions: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Typically, serial 2-fold dilutions of imipenem are made along the x-axis, and serial 2-fold dilutions of the second agent are made along the y-axis.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Time-Kill Assay

This dynamic assay evaluates the rate of bacterial killing by imipenem over time.

Materials:

  • Imipenem stock solution

  • CAMHB

  • Bacterial inoculum

  • Sterile tubes or flasks

  • Shaking incubator

  • Agar plates for colony counting

Procedure:

  • Prepare Test Cultures: In flasks containing CAMHB, add imipenem at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.

  • Inoculation: Inoculate each flask with the bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.

  • Incubation and Counting: Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration.

    • Bactericidal activity is often defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

    • Synergy in combination time-kill assays is typically defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent.

In Vivo Mouse Peritonitis Model

This protocol provides a framework for evaluating the in vivo efficacy of imipenem.

Materials:

  • Female Swiss albino mice (or other appropriate strain)

  • MDR bacterial strain

  • Imipenem for injection

  • Sterile saline

  • Mucin (to enhance infection)

Procedure:

  • Infection: Induce peritonitis by intraperitoneal (i.p.) injection of a bacterial suspension (e.g., 10⁷ CFU/mouse) mixed with mucin.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer imipenem subcutaneously or intraperitoneally at various doses. A control group should receive saline.

  • Monitoring: Observe the mice for a defined period (e.g., 7 days) and record survival.

  • Bacterial Load Determination (Optional): At specific time points, a subset of mice can be euthanized, and peritoneal fluid or organs (e.g., spleen, liver) can be harvested, homogenized, and plated for bacterial enumeration (CFU/g of tissue).

Quantitative PCR (qPCR) for Resistance Gene Detection

This protocol is for the detection and quantification of carbapenemase genes (e.g., blaIMP).

Materials:

  • Bacterial DNA extract

  • Primers and probe specific for the target gene (e.g., blaIMP)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • DNA Extraction: Extract total DNA from the bacterial isolate.

  • qPCR Reaction Setup: Prepare a reaction mixture containing the DNA template, primers, probe, and master mix.

  • Thermal Cycling: Perform the qPCR using a thermal cycler with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Analyze the amplification curves and cycle threshold (Ct) values to determine the presence and relative abundance of the resistance gene.

experimental_overview cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_molecular Molecular Analysis MIC MIC Checkerboard Checkerboard MIC->Checkerboard TimeKill Time-Kill Assay MIC->TimeKill MouseModel Mouse Peritonitis Model qPCR qPCR MouseModel->qPCR Confirm Resistance in vivo Imipenem Efficacy Imipenem Efficacy Imipenem Efficacy->MIC Susceptibility Imipenem Efficacy->Checkerboard Synergy Imipenem Efficacy->TimeKill Bactericidal Activity Imipenem Efficacy->MouseModel Therapeutic Effect

Diagram 3: Overview of Experimental Approaches for Imipenem Evaluation.

Conclusion

The effective use of this compound for treating MDR bacterial infections requires a thorough understanding of its mechanism of action, prevalent resistance mechanisms, and careful in vitro and in vivo evaluation. The protocols and data presented in these application notes provide a framework for researchers and clinicians to assess the potential of imipenem, investigate synergistic combinations, and identify the genetic basis of resistance, ultimately guiding more effective therapeutic strategies against these challenging pathogens.

References

Application Notes and Protocols for Imipenem Monohydrate in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of imipenem monohydrate, a broad-spectrum carbapenem antibiotic. The information is intended to assist in the design and execution of experiments to evaluate its antimicrobial efficacy and to understand its mechanisms of action.

Imipenem, a derivative of thienamycin produced by Streptomyces cattleya, exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] In most commercial formulations, imipenem is co-administered with cilastatin, a renal dehydropeptidase-I inhibitor, which prevents the renal metabolism of imipenem, thereby increasing its urinary concentration and systemic availability.[1] For in vitro studies, it is crucial to note whether the formulation includes cilastatin, as this can influence the interpretation of results, although it does not directly affect the antibacterial activity in the assay medium.

Data Presentation: Quantitative Antimicrobial Activity

The in vitro potency of imipenem is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that completely inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Imipenem Against Various Bacterial Species

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Notes
Enterobacteriaceae≤8.0-≤8.099.8% of clinical isolates are inhibited at ≤8.0 µg/mL.[4]
Klebsiella pneumoniae (carbapenem non-susceptible)2 to ≥16--A study showed 41.9% of isolates with MIC ≥16 µg/mL.[5]
Pseudomonas aeruginosa16 to >32--Resistant isolates may exhibit higher MICs.[6]
Acinetobacter baumannii (extreme drug-resistant)16 to >32--
Staphylococcus aureus (methicillin-resistant)--27.2[4]
Enterococcus faecalis--3.1[4]
Anaerobic Bacteria (e.g., Bacteroides fragilis)<1.0--Imipenem is highly active against most anaerobes.[2]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: CLSI Breakpoints for Imipenem Susceptibility Testing

OrganismSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
Enterobacteriaceae≤12≥4
Pseudomonas aeruginosa≤12≥4
Acinetobacter baumannii≤12≥4

Note: Breakpoints are subject to change and should be verified with the latest CLSI guidelines.

Experimental Protocols

This compound is often supplied as a powder for injection, typically in combination with cilastatin sodium.[7] For in vitro use, it is crucial to use a formulation appropriate for research purposes.

  • Reconstitution: Aseptically reconstitute the this compound powder with a suitable solvent. While sterile water or phosphate-buffered saline (PBS) can be used, it's important to note that imipenem is poorly soluble in water.[8][9] Warming and sonication may be required to achieve complete dissolution.[8]

  • Stock Concentration: Prepare a stock solution at a high concentration (e.g., 10 mg/mL) to minimize the volume of solvent added to the experimental medium.

  • Stability: Imipenem solutions are unstable and should be freshly prepared before each experiment.[8]

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11]

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilutions: Prepare two-fold serial dilutions of the imipenem stock solution in a 96-well microtiter plate using MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of imipenem that shows no visible bacterial growth.

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.[12][13]

  • Prepare Cultures: Grow the bacterial strain to the logarithmic phase in a suitable broth.

  • Inoculum Preparation: Dilute the logarithmic phase culture to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in fresh broth.

  • Antibiotic Addition: Add imipenem at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to the bacterial cultures.[11][12] Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each culture.[12]

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each imipenem concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Experimental_Workflow_MIC_Determination Workflow for Minimum Inhibitory Concentration (MIC) Determination cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results start Start prep_imipenem Prepare Imipenem Stock Solution start->prep_imipenem prep_inoculum Prepare and Standardize Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Imipenem in 96-well Plate prep_imipenem->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination.

Time_Kill_Assay_Workflow Time-Kill Assay Experimental Workflow cluster_setup Experiment Setup cluster_procedure Assay Execution cluster_analysis Data Analysis start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture prep_imipenem_conc Prepare Imipenem at Multiple MIC Concentrations start->prep_imipenem_conc add_antibiotic Add Imipenem to Bacterial Cultures prep_culture->add_antibiotic prep_imipenem_conc->add_antibiotic incubate_sample Incubate and Collect Samples at Time Intervals add_antibiotic->incubate_sample plate_samples Perform Serial Dilutions and Plate Samples incubate_sample->plate_samples count_colonies Count Colonies (CFU/mL) plate_samples->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Time-Kill Assay Workflow.

Imipenem_Mechanism_of_Action Imipenem's Mechanism of Action imipenem Imipenem pbp Penicillin-Binding Proteins (PBPs) imipenem->pbp Binds to inhibition Inhibition imipenem->inhibition bacterial_cell_wall Bacterial Cell Wall cell_wall_synthesis Cell Wall Synthesis pbp->cell_wall_synthesis Essential for cell_wall_synthesis->bacterial_cell_wall Maintains inhibition->cell_wall_synthesis cell_lysis Cell Lysis and Death inhibition->cell_lysis Leads to

Caption: Imipenem's Mechanism of Action.

References

Application Notes and Protocols: Imipenem Monohydrate in Microbiome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of imipenem monohydrate in microbiome research. Imipenem, a broad-spectrum β-lactam antibiotic, exerts a significant influence on the composition and function of the gut microbiota. Understanding these interactions is crucial for developing therapeutic strategies that mitigate the adverse effects of antibiotics on the gut microbiome and for exploring the potential of microbiome modulation in various disease states.

Mechanism of Action and Microbiome Perturbation

Imipenem is a carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] This bactericidal action is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[2][3] When administered, imipenem is often combined with cilastatin, a dehydropeptidase-I inhibitor, to prevent its renal degradation and enhance its efficacy.[1]

The broad-spectrum activity of imipenem leads to significant alterations in the gut microbiome, a phenomenon often referred to as dysbiosis. This disruption can lead to a decrease in microbial diversity and changes in the relative abundance of various bacterial taxa.[4]

Logical Relationship: Imipenem's Impact on the Gut Microbiome

Imipenem Imipenem Administration Inhibition Inhibition of Bacterial Cell Wall Synthesis Imipenem->Inhibition Dysbiosis Gut Microbiome Dysbiosis Inhibition->Dysbiosis Diversity Decreased Microbial Diversity Dysbiosis->Diversity Composition Altered Community Composition Dysbiosis->Composition Metabolism Altered Metabolic Function Dysbiosis->Metabolism Host Host Physiology Diversity->Host Composition->Host Metabolism->Host

Caption: Logical flow of imipenem's effect on the gut microbiome and host.

Quantitative Effects on Gut Microbiota Composition

Studies in both animal models and humans have demonstrated the profound impact of imipenem on the gut microbiota. The following tables summarize the key quantitative changes observed in various studies.

Table 1: Changes in Bacterial Phyla Abundance Following Imipenem Treatment in Mice [4]

PhylumDirection of ChangeMagnitude of Change
FirmicutesIncreaseSignificant
BacteroidotaDecreaseSignificant

Table 2: Changes in Bacterial Taxa Following Imipenem/Cilastatin Treatment in Humans

Bacterial GroupDirection of ChangeStudy PopulationReference
EnterobacteriaDecrease10 adult patients[5]
EnterococciDecrease10 adult patients[5]
Anaerobic cocciDecrease10 adult patients[5]
Bacteroides fragilis groupDecrease10 adult patients[5]
Enterococcus spp.Increase21 children[6]
Candida spp.Increase21 children[6]
EnterococciIncrease19 adult patients[7]
Candida spp.Increase19 adult patients[7]
Aerobic Gram-negative rodsNo significant change19 adult patients[7]
StaphylococciSuppression20 colorectal surgery patients[8]
StreptococciSuppression20 colorectal surgery patients[8]
EnterococciSuppression20 colorectal surgery patients[8]
EnterobacteriaSuppression20 colorectal surgery patients[8]
Anaerobic cocciMarked Decrease20 colorectal surgery patients[8]
BifidobacteriaMarked Decrease20 colorectal surgery patients[8]
EubacteriaMarked Decrease20 colorectal surgery patients[8]
LactobacilliMarked Decrease20 colorectal surgery patients[8]
ClostridiaMarked Decrease20 colorectal surgery patients[8]
FusobacteriaMarked Decrease20 colorectal surgery patients[8]
BacteroidesMarked Decrease20 colorectal surgery patients[8]

Emergence of Antibiotic Resistance

A significant concern with the use of broad-spectrum antibiotics like imipenem is the selection for and emergence of antibiotic-resistant bacteria. The gut can act as a reservoir for antibiotic resistance genes (ARGs).[9]

  • Risk Factor: Prior exposure to imipenem is a major risk factor for colonization with imipenem-resistant Gram-negative bacilli (IR-GNB).[10][11]

  • Mechanisms of Resistance: Resistance in Gram-negative bacteria like Pseudomonas aeruginosa can arise from mutations leading to the loss of the OprD porin, which is required for imipenem entry into the cell, or through the production of carbapenemases.[10][11]

  • Horizontal Gene Transfer: Carbapenem resistance can spread through the transfer of resistance genes on mobile genetic elements like plasmids between different bacterial species within the gut.[12]

Impact on Microbial Metabolites

The alterations in the gut microbiota composition induced by imipenem can have a cascading effect on the metabolic functions of the microbiome, particularly affecting the production of short-chain fatty acids (SCFAs) and the metabolism of bile acids.

Short-Chain Fatty Acids (SCFAs)

SCFAs, such as acetate, propionate, and butyrate, are produced by the fermentation of dietary fibers by anaerobic bacteria. They play a crucial role in maintaining gut homeostasis and have systemic effects on the host. Antibiotic treatment, by depleting SCFA-producing bacteria, can lead to a reduction in SCFA levels.[13] This can, in turn, impact host physiology, including immune function and metabolism.[14]

Bile Acid Metabolism

The gut microbiota is intricately involved in the metabolism of bile acids. Primary bile acids, synthesized in the liver, are converted to secondary bile acids by gut bacteria.[15][16][17] Antibiotic-induced dysbiosis can disrupt this conversion, leading to an accumulation of primary bile acids and a depletion of secondary bile acids.[16][18] This shift in the bile acid pool can have significant consequences for the host, as bile acids act as signaling molecules that regulate various metabolic and inflammatory pathways.[15][18]

Signaling Pathway: Microbiome-Mediated Bile Acid Metabolism

cluster_liver Liver cluster_gut Gut Lumen Cholesterol Cholesterol PBA Primary Bile Acids (e.g., CA, CDCA) Cholesterol->PBA CYP7A1 Microbiota Gut Microbiota (e.g., Clostridium, Bacteroides) PBA->Microbiota Metabolized by Imipenem Imipenem Imipenem->Microbiota Inhibits SBA Secondary Bile Acids (e.g., DCA, LCA) Microbiota->SBA Produces Host_Signaling Host Signaling (FXR, TGR5) SBA->Host_Signaling Activates

Caption: Imipenem disrupts microbiome-mediated conversion of primary to secondary bile acids.

Experimental Protocols

Animal Model for Studying Imipenem-Induced Microbiome Changes

This protocol describes a general workflow for investigating the effects of imipenem on the gut microbiome in a mouse model.

Experimental Workflow: Murine Model

Start Acclimatize Mice Group Divide into Control and Imipenem Treatment Groups Start->Group Baseline Collect Baseline Fecal Samples Group->Baseline Treatment Administer Imipenem/Cilastatin (e.g., subcutaneously) Baseline->Treatment Sampling Collect Fecal Samples at Defined Time Points Treatment->Sampling Endpoint Euthanize and Collect Intestinal Contents/Tissues Sampling->Endpoint Analysis Microbiome & Metabolome Analysis Endpoint->Analysis Sequencing 16S rRNA Gene Sequencing Analysis->Sequencing Metabolomics SCFA & Bile Acid Profiling Analysis->Metabolomics

Caption: Workflow for studying imipenem's effect on the mouse gut microbiome.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6)

  • This compound and cilastatin sodium

  • Sterile saline for injection

  • Sterile collection tubes for fecal samples

  • DNA extraction kits for microbial DNA

  • Reagents and standards for SCFA and bile acid analysis

Procedure:

  • Acclimatization: House mice under standard conditions for at least one week to acclimate.

  • Group Allocation: Randomly assign mice to a control group (vehicle administration) and an imipenem treatment group.

  • Baseline Sampling: Collect fecal pellets from each mouse to establish the baseline microbiome composition.

  • Drug Administration:

    • Prepare a solution of imipenem/cilastatin in sterile saline. A typical dosage used in mouse studies is around 25-50 mg/kg of each component.

    • Administer the solution subcutaneously or via oral gavage once or twice daily for a specified duration (e.g., 7-14 days). The control group receives an equivalent volume of sterile saline.

  • Fecal Sample Collection: Collect fecal pellets at regular intervals during and after the treatment period to monitor changes in the microbiome over time.

  • Endpoint Collection: At the end of the study, euthanize the mice and collect cecal contents and intestinal tissues for final analysis.

  • Microbiome Analysis:

    • Extract microbial DNA from fecal and cecal samples.

    • Perform 16S rRNA gene sequencing to determine the bacterial community composition and diversity.

  • Metabolite Analysis:

    • Analyze SCFA concentrations using gas chromatography (GC).

    • Profile bile acids using liquid chromatography-mass spectrometry (LC-MS).

Human Study Protocol Considerations

For human studies, the protocols will vary depending on the research question. However, key considerations include:

  • Study Population: Clearly define the inclusion and exclusion criteria for participants.

  • Dosage and Administration: Imipenem/cilastatin is typically administered intravenously in clinical settings. Dosages can range from 0.5g/0.5g to 1.0g/1.0g every 6-8 hours.[8][19]

  • Sample Collection: Collect fecal samples before, during, and after the course of antibiotic therapy.

  • Ethical Considerations: Obtain informed consent from all participants and ensure the study protocol is approved by an institutional review board.

Conclusion and Future Directions

This compound has a profound and multifaceted impact on the gut microbiome. Its use is associated with significant alterations in microbial community structure, the emergence of antibiotic resistance, and disruptions in the metabolic functions of the microbiome. Future research should focus on:

  • Developing strategies to mitigate the collateral damage of imipenem on the gut microbiota, such as the co-administration of probiotics or prebiotics.

  • Investigating the long-term consequences of imipenem-induced dysbiosis on host health.

  • Exploring the potential for microbiome-based therapeutics to restore gut homeostasis following antibiotic treatment.

By continuing to unravel the complex interactions between imipenem and the gut microbiome, researchers and clinicians can work towards optimizing antibiotic therapy to maximize efficacy while minimizing adverse effects on this vital microbial ecosystem.

References

Troubleshooting & Optimization

Imipenem Monohydrate Stability & Degradation Kinetics Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation kinetics of imipenem monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of imipenem in aqueous solutions?

A1: The stability of imipenem is significantly affected by several factors:

  • pH: Imipenem is most stable in the neutral pH range of 6.5 to 7.5. It is inactivated at acidic or alkaline pH, with degradation rates increasing as the pH moves away from the optimal range.[1][2]

  • Temperature: Higher temperatures accelerate the degradation of imipenem.[3][4][5] Solutions are significantly more stable when refrigerated compared to room temperature.[4][6]

  • Concentration: An increase in the concentration of imipenem in a solution can lead to decreased stability and a faster degradation rate.[3][4][5]

  • Solvent/Diluent: The choice of solvent is critical. Dextrose solutions can adversely affect imipenem's stability, reducing the time to 10% decomposition by about half compared to sterile water or 0.9% sodium chloride.[1][7] Sodium chloride can enhance stability due to a positive kinetic salt effect.[1]

  • Presence of Oxygen and Water: In the solid state, factors like headspace oxygen and water content (especially free water) can significantly impact stability. Reducing free water and oxygen can effectively control degradation.[8]

  • Additives: Certain anions, such as lactate and bicarbonate, can attack the β-lactam ring and decrease imipenem's stability.[1]

Q2: What is the main degradation pathway for imipenem?

A2: The primary degradation pathway involves the hydrolysis of the β-lactam ring.[7][8][9] In weakly acidic solutions, imipenem can undergo complex oligomerization.[2][9] In weakly alkaline solutions, an intermolecular reaction between the β-lactam and formimidoyl groups occurs.[2][9] Other degradation products can include drug dimers and adducts formed from interactions with other molecules, such as cilastatin.[7][9]

Q3: What are the major identified degradation products of imipenem?

A3: High-resolution mass spectrometry has identified several key degradation products (DPs) in solutions for infusion:[7][9]

  • DP-1 (m/z 318): Results from the cleavage of the β-lactam ring.

  • DP-2 (m/z 599): Corresponds to an imipenem dimer.

  • DP-3 (m/z 658): Generated from the interaction between imipenem and cilastatin.

Q4: How does the degradation of imipenem typically proceed kinetically?

A4: The degradation of imipenem in aqueous solutions, such as 0.9% sodium chloride and human serum, is generally characterized as a first-order process, consistent with an apparent hydrolysis reaction.[9][10] However, the overall decomposition can be complex, involving multiple simultaneous reactions.[2]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Rapid loss of imipenem concentration in prepared solutions. Improper Storage Temperature: Solutions stored at room temperature (25°C) or higher degrade quickly.[3][5]Store reconstituted solutions under refrigeration (e.g., 4°C) and use them within the recommended timeframe (typically 24 hours in 0.9% NaCl).[6] Bring to room temperature just before use.[11]
Incorrect pH: The solution's pH may be outside the optimal stability range of 6.5-7.5.[1]Use buffered solutions or ensure the final pH of the admixture is within the 6.5-7.5 range. Avoid highly acidic or alkaline diluents.
Inappropriate Diluent: Use of dextrose 5% (D5W) can accelerate degradation.[1][12]Prepare solutions using 0.9% sodium chloride (normal saline), which has been shown to improve stability.[1][10]
Precipitation observed in the solution. High Concentration: Solutions with imipenem concentrations exceeding certain limits (e.g., >8 g/L) can result in precipitation.[1]Prepare solutions at concentrations that do not exceed 5 mg/mL for intravenous administration.[6]
Unexpected peaks in HPLC chromatogram. Formation of Degradation Products: Imipenem is unstable and can degrade into multiple products, especially under stress conditions (heat, non-optimal pH).[7][13]Confirm that your analytical method is stability-indicating, meaning it can resolve the intact drug from its degradation products. Perform a forced degradation study to identify potential degradant peaks.[13]
Interaction with Other Compounds: If co-administered, imipenem may interact with other drugs or excipients.[7][14]Do not physically mix imipenem with other antibiotics in the same infusion container.[6] Check compatibility data before Y-site administration.[14]
Color change in solution (yellow to reddish-brown). Degradation Over Time: Color changes from colorless to yellow, and eventually brown, indicate the extent of degradation.[6][12]While a slight yellow color may not affect potency, solutions that turn brown should be discarded.[6] This is a visual cue that significant degradation has occurred.
Inconsistent results in bioactivity or MIC assays. Degradation During Incubation: Imipenem degrades significantly at typical incubation temperatures (e.g., 30°C or 37°C), leading to a drop in effective concentration over the course of the experiment.[15]For long incubation periods, consider replacing the medium with freshly prepared imipenem at regular intervals ("top-ups") to maintain the target concentration.[15] Be aware that published MICs may be falsely high due to degradation.[15]

Data Presentation: Stability Data Tables

Table 1: Influence of Temperature and Concentration on Imipenem Stability in 0.9% Sodium Chloride

This table summarizes the time (in hours) for which the imipenem concentration remains above 90% of the initial concentration under various conditions.

ConcentrationTemperatureStability Duration (Hours)Citation(s)
5 mg/mL25°C> 6 hours[3][5]
5 mg/mL30°C> 6 hours[3][5]
5 mg/mL40°C> 6 hours[3][5]
10 mg/mL25°C3 to > 6 hours (Brand dependent)[3][5]
10 mg/mL30°C< 1 hour[3][5]
10 mg/mL40°C< 1 hour[3][5]
Table 2: Degradation Half-Life (t½) of Imipenem in Various Media
MediumpHTemperatureDegradation Half-Life (t½)Citation(s)
Cation-adjusted Mueller-Hinton Broth7.2535°C16.9 hours[16]
Cation-adjusted Mueller-Hinton Agar7.2535°C21.8 hours[16]
Water (1,000 mg/L)Neutral25°C14.7 hours[16]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Imipenem

This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for quantifying imipenem and separating it from its degradation products.

  • Instrumentation: An HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.[3][17]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][13]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. An example is a 95:5 (v/v) ratio of 1 mM KH₂PO₄ buffer (pH 6.8) and acetonitrile.[3]

  • Flow Rate: 1.0 mL/min (isocratic elution).[3]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[8]

  • Detection Wavelength: 298-300 nm for imipenem.[9][18]

  • Injection Volume: 10-20 µL.[8][19]

  • Sample Preparation: Dilute the imipenem solution to a suitable concentration (e.g., 20-30 µg/mL) using the mobile phase or an appropriate diluent.[9][19] Samples should be analyzed immediately after preparation.[8]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to understand degradation pathways, as per ICH guidelines.[20]

  • Objective: To generate degradation products by subjecting imipenem to various stress conditions, aiming for 5-20% degradation.[20]

  • Stock Solution Preparation: Prepare a stock solution of imipenem in an appropriate solvent (e.g., ultrapure water) at a concentration suitable for the stress conditions (e.g., 5 mg/mL).[19]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an acid (e.g., 0.1 M HCl) and incubate for a specified time (e.g., 10 minutes). Neutralize the solution before analysis.[9]

    • Base Hydrolysis: Mix the stock solution with a base (e.g., 0.01 M NaOH) and incubate for a short period (e.g., 5 minutes). Neutralize the solution before analysis.[9]

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) and store for a defined period.[19]

    • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 60°C) for several days or incubate a solution at an elevated temperature (e.g., 35°C for 6 hours).[9][19]

    • Photolytic Degradation: Expose the drug solution or solid powder to UV light (e.g., 254 nm) or a combination of UV and visible light as specified in ICH Q1B guidelines.[21]

  • Analysis: After exposure to stress, dilute the samples to the analytical concentration and analyze using the validated stability-indicating HPLC method alongside an unstressed control sample.[19]

Mandatory Visualizations

Imipenem Degradation Pathways

G cluster_main cluster_products cluster_conditions Imipenem Imipenem RingOpening β-Lactam Ring Opening (DP-1, m/z 318) Imipenem->RingOpening Primary Pathway Dimerization Dimerization (DP-2, m/z 599) Imipenem->Dimerization CilastatinAdduct Interaction with Cilastatin (DP-3, m/z 658) Imipenem->CilastatinAdduct If present Oligomerization Oligomerization Imipenem->Oligomerization Hydrolysis Hydrolysis (Alkaline/Neutral/Enzymatic) Hydrolysis->RingOpening Acidic Weakly Acidic pH Acidic->Oligomerization Concentration High Concentration Concentration->Dimerization

Caption: Key degradation pathways of imipenem under various conditions.

Experimental Workflow for Stability Testing

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions (Forced Degradation) cluster_sampling 3. Sampling cluster_analysis 4. Analysis Prep Reconstitute Imipenem in chosen solvent (e.g., 0.9% NaCl) Stress Incubate under specific conditions (T, pH, Light) Prep->Stress Control Store Control Sample (e.g., 4°C, protected from light) Prep->Control Sampling Withdraw aliquots at pre-defined time points Stress->Sampling Control->Sampling Analysis Analyze via Stability-Indicating RP-HPLC Method Sampling->Analysis Quant Quantify remaining Imipenem and detect degradation products Analysis->Quant

Caption: General workflow for conducting an imipenem stability study.

References

factors affecting imipenem monohydrate stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for imipenem monohydrate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of imipenem in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of imipenem in an aqueous solution?

A1: The stability of imipenem in solution is primarily influenced by several factors, including temperature, concentration, pH, and the type of diluent used.[1][2][3] Generally, imipenem's stability decreases with increasing temperature and concentration.[1][2][3] The optimal pH for imipenem stability is in the neutral range, between 6.5 and 7.5.[4] Deviations towards acidic or alkaline pH can lead to rapid degradation.[4][5]

Q2: How does temperature impact the stability of a prepared imipenem solution?

A2: Temperature plays a critical role in the degradation rate of imipenem. As the temperature increases, the rate of hydrolysis and other degradation reactions accelerates, leading to a shorter shelf-life of the solution.[1][3][6] For instance, a 5 mg/mL solution of imipenem is stable for a longer duration at 25°C compared to 30°C or 40°C.[1][2]

Q3: Does the concentration of imipenem in a solution affect its stability?

A3: Yes, the concentration of imipenem in a solution significantly affects its stability. Higher concentrations of imipenem tend to degrade more rapidly than lower concentrations.[1][2][3][7] This is particularly important to consider when preparing stock solutions or formulations for extended infusions.

Q4: What is the optimal pH range for imipenem stability, and what happens outside this range?

A4: Imipenem is most stable in solutions with a neutral pH, specifically between 6.5 and 7.5.[4] In weakly acidic solutions, imipenem can undergo oligomerization, while in weakly alkaline solutions, intermolecular reactions can occur, both leading to degradation.[5] The degradation rate increases as the pH moves away from the neutral range.[4]

Q5: Which intravenous fluids are most compatible with imipenem?

A5: Imipenem is most stable in 0.9% sodium chloride injection.[7][8] Its stability is generally lower in dextrose solutions.[7][9] The presence of dextrose can accelerate the degradation of imipenem.[4] It is crucial to consult compatibility studies before mixing imipenem with other intravenous fluids or drugs.[10][11]

Troubleshooting Guide

Problem 1: My imipenem solution is turning yellow/brown. Is it still usable?

  • Possible Cause: Color change from colorless to yellow is a common observation with imipenem solutions over time and does not necessarily indicate a significant loss of potency.[4][9] However, a brown discoloration suggests extensive degradation, and the solution should be discarded.[4]

  • Troubleshooting Steps:

    • Monitor the color of the solution closely. A slight yellow tinge may be acceptable, but any progression to a darker yellow or brown is a sign of degradation.

    • Whenever possible, use freshly prepared solutions.

    • If the solution must be stored, keep it refrigerated at 4°C and protected from light, and use it within 24 hours.[4]

Problem 2: I am observing a precipitate in my imipenem solution.

  • Possible Cause: Precipitation can occur if the concentration of imipenem exceeds its solubility in the chosen diluent. One study noted that concentrations exceeding 8 g/L in sterile water for injection resulted in precipitation.[4] It can also be a result of degradation products forming insoluble compounds.

  • Troubleshooting Steps:

    • Ensure that the concentration of your imipenem solution does not exceed the recommended limits for the specific diluent.

    • Prepare solutions at a lower concentration if precipitation is a persistent issue.

    • Visually inspect the solution for any particulate matter before use. If a precipitate is observed, the solution should be discarded.

Problem 3: My experimental results are inconsistent, and I suspect imipenem degradation.

  • Possible Cause: Inconsistent results are a common consequence of using degraded imipenem solutions. The degradation of imipenem follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the drug.[12] Factors like temperature fluctuations in the lab or extended storage times can lead to variable levels of active imipenem.

  • Troubleshooting Steps:

    • Strictly control the temperature at which the solutions are prepared and stored.

    • Prepare fresh solutions for each experiment whenever feasible.

    • If solutions must be prepared in advance, validate your storage conditions by performing a stability study under your specific experimental parameters.

    • Consider using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of imipenem before each experiment.

Data on Imipenem Stability

The stability of imipenem is significantly influenced by temperature and concentration. The following tables summarize the stability of imipenem under various conditions.

Table 1: Stability of Imipenem (5 mg/mL) in 0.9% Sodium Chloride Solution at Different Temperatures

Temperature (°C)Time (hours)Remaining Imipenem (%)Stable (>90%)
256>90Yes
306>90Yes
406>90Yes

Data synthesized from a study by Sornsuvit et al. (2021).[1][2][3]

Table 2: Stability of Imipenem (10 mg/mL) in 0.9% Sodium Chloride Solution at Different Temperatures

Temperature (°C)Time (hours)Remaining Imipenem (%)Stable (>90%)
253>90Yes
256<90 (Brand A), >90 (Brand B)Varies by brand
301<90No
401<90No

Data synthesized from a study by Sornsuvit et al. (2021).[1][2][3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Imipenem Quantification

This protocol describes a common method for determining the concentration of imipenem in a solution, which is crucial for stability testing.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system with a UV/Vis detector.

    • C18 reverse-phase column (e.g., 250 x 4.0 mm, 5 µm particle size).

  • Mobile Phase:

    • A mixture of acetonitrile and 1 mM potassium dihydrogen phosphate (KH2PO4) buffer (pH 6.8) in a 95:5 v/v ratio.[1]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.[1]

    • Detection wavelength: 300 nm.[1]

    • Column temperature: 25°C.[1]

  • Procedure:

    • Prepare a standard curve using known concentrations of imipenem reference standard.

    • Inject a known volume of the sample solution into the HPLC system.

    • Record the peak area of the imipenem peak.

    • Calculate the concentration of imipenem in the sample by comparing its peak area to the standard curve.

Visualizations

The following diagrams illustrate key concepts related to imipenem stability.

cluster_factors Factors Affecting Imipenem Stability Temperature Temperature Degradation Degradation Temperature->Degradation Concentration Concentration Concentration->Degradation pH pH pH->Degradation Diluent Diluent Diluent->Degradation Imipenem Solution Imipenem Solution Imipenem Solution->Degradation

Caption: Key factors influencing the degradation of imipenem in solution.

Start Start Prepare Imipenem Solution Prepare Imipenem Solution Start->Prepare Imipenem Solution Divide into Aliquots Divide into Aliquots Prepare Imipenem Solution->Divide into Aliquots Store at Different Conditions Store at Different Conditions Divide into Aliquots->Store at Different Conditions Sample at Time Points Sample at Time Points Store at Different Conditions->Sample at Time Points (e.g., 0, 1, 2, 4, 6 hours) Analyze by HPLC Analyze by HPLC Sample at Time Points->Analyze by HPLC Determine Concentration Determine Concentration Analyze by HPLC->Determine Concentration Calculate % Remaining Calculate % Remaining Determine Concentration->Calculate % Remaining End End Calculate % Remaining->End

Caption: A typical experimental workflow for an imipenem stability study.

cluster_acidic Weakly Acidic (pH < 6.5) cluster_alkaline Weakly Alkaline (pH > 7.5) cluster_hydrolysis Hydrolysis (pH-dependent) Imipenem Imipenem Oligomerization Oligomerization Imipenem->Oligomerization Intermolecular carboxyl group attack on β-lactam Intermolecular Reaction Intermolecular Reaction Imipenem->Intermolecular Reaction Between β-lactam and formimidoyl groups β-lactam Hydrolysis β-lactam Hydrolysis Imipenem->β-lactam Hydrolysis Formimidoyl Hydrolysis Formimidoyl Hydrolysis Imipenem->Formimidoyl Hydrolysis

Caption: Primary degradation pathways of imipenem in aqueous solution.

References

Imipenem Monohydrate Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of imipenem monohydrate degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for imipenem in aqueous solutions?

A1: Imipenem primarily degrades via hydrolysis of the β-lactam ring.[1][2] Other significant degradation pathways include dimerization in neutral solutions and complex oligomerization in weakly acidic solutions.[1][3] Oxidation of the thioether group can also occur under oxidative stress.[1]

Q2: What are the common degradation products of imipenem identified by mass spectrometry?

A2: Several common degradation products have been identified. Key products include a compound resulting from the cleavage of the β-lactam ring (DP-1) with an [M+H]+ ion at m/z 318, an imipenem dimer (DP-2) at m/z 599, and a product formed from the interaction between imipenem and cilastatin (DP-3) at m/z 658.[4]

Q3: What are the optimal storage conditions for imipenem solutions to minimize degradation?

A3: Imipenem in solution is inherently unstable, and its stability is concentration and temperature-dependent.[5][6] For extended infusions, stability can be a concern even at room temperature, with significant degradation occurring within a few hours.[5][7] To minimize degradation, it is recommended to prepare solutions fresh and store them at controlled temperatures, avoiding elevated temperatures that accelerate degradation.

Q4: How does pH affect the stability of imipenem?

A4: The pH of the solution significantly impacts the degradation pathway of imipenem. In weakly acidic environments, oligomerization is initiated by intermolecular carboxyl group attack on the β-lactam group.[3] In weakly alkaline solutions, an intermolecular reaction between the β-lactam and formimidoyl groups is more prevalent.[3] Hydrolysis of both the β-lactam and formimidoyl groups is pH-dependent.[3]

Troubleshooting Guides

Issue 1: Unexpected peaks in the chromatogram during HPLC analysis.

  • Possible Cause: Formation of degradation products due to sample instability.

  • Troubleshooting Steps:

    • Verify Sample Preparation: Ensure that the diluent and pH are appropriate to maintain the stability of imipenem during the analysis.

    • Control Temperature: Maintain the sample and column at a controlled, cool temperature (e.g., 20-30°C) to slow down degradation.[8]

    • Analyze Freshly Prepared Samples: Inject the sample into the HPLC system as soon as possible after preparation.

    • Perform Forced Degradation Studies: To confirm if the unexpected peaks are degradation products, subject the imipenem standard to stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms with your sample.[9][10]

Issue 2: Poor resolution between imipenem and its degradation products.

  • Possible Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the mobile phase composition and pH. A gradient elution with a combination of a phosphate buffer and an organic modifier like acetonitrile is often effective.[9]

    • Select Appropriate Column: A C18 column is commonly used for the separation of imipenem and its related substances.[9]

    • Adjust Flow Rate: A lower flow rate can sometimes improve resolution, though it will increase the run time.

    • Control Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape and resolution.[9]

Issue 3: Inconsistent quantification of imipenem.

  • Possible Cause: Degradation of the standard or sample during the analytical run.

  • Troubleshooting Steps:

    • Use a Stability-Indicating Method: Ensure your analytical method has been validated to be stability-indicating, meaning it can accurately quantify the active ingredient in the presence of its degradation products.[9]

    • Prepare Standards and Samples Freshly: Due to the instability of imipenem in solution, it is crucial to prepare standards and samples immediately before analysis.

    • Monitor System Suitability: Regularly check system suitability parameters (e.g., peak area, retention time, tailing factor) of a freshly prepared standard throughout the analytical run to detect any drift caused by degradation.

Data Presentation

Table 1: Identified Degradation Products of Imipenem by Mass Spectrometry

Degradation Product (DP)[M+H]+ (m/z)IdentificationReference
DP-1318Cleavage of the β-lactam ring[4]
DP-2599Imipenem Dimer[4]
DP-3658Interaction product with cilastatin[4]

Table 2: Conditions for Forced Degradation Studies of Imipenem

Stress ConditionReagent/ConditionDurationReference
Acid Hydrolysis0.025 M HCl15 min at RT[9]
Base Hydrolysis0.025 M NaOH15 min at RT[9]
Oxidation0.05% H₂O₂30 min at RT[9]
Thermal90°C48 hours[9]
Humidity90% RH at 25°C5 days[9]
PhotolyticWhite fluorescent light (10 K Lux) and UV light (200 watt Hr/m²)120 hours and 5 days, respectively[9]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Imipenem and its Degradation Products

This protocol is a general guideline based on commonly used methods.[8][9] Optimization may be required for specific applications.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Phosphate buffer (pH 7.3) and acetonitrile (98:2 v/v).

    • Solvent B: Phosphate buffer (pH 2.8) and acetonitrile (68:32 v/v).

  • Gradient Elution: A gradient program should be developed to ensure adequate separation of imipenem from its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound standard or sample in a suitable diluent (e.g., a cooled buffer solution).

    • Filter the solution through a 0.45 µm filter before injection.

    • Prepare samples immediately before analysis to minimize degradation.

Protocol 2: Identification of Degradation Products using LC-MS/MS

  • Chromatographic Separation: Utilize an HPLC or UHPLC system with a stability-indicating method similar to the one described above to separate the degradation products.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) is recommended for accurate mass measurements.

    • Data Acquisition: Acquire full scan MS data to detect the [M+H]+ ions of the degradation products. Subsequently, perform tandem MS (MS/MS) experiments on the detected ions to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Determine the elemental composition of the degradation products from the accurate mass measurements.

    • Propose structures for the degradation products based on their fragmentation patterns and known degradation pathways of imipenem.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Stressing cluster_analysis Analytical Workflow cluster_data_interpretation Data Interpretation start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Control Sample (No Stress) start->control hplc HPLC-UV/PDA Analysis (Quantification & Purity) stress->hplc Stressed Sample lcms LC-MS/MS Analysis (Identification) stress->lcms Stressed Sample control->hplc Control Sample quant Quantify Degradation hplc->quant id Identify Degradation Products (m/z and Fragmentation) lcms->id pathway Propose Degradation Pathways quant->pathway id->pathway

Caption: Experimental workflow for the identification and quantification of imipenem degradation products.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_dimerization Dimerization/Oligomerization cluster_oxidation Oxidation imipenem Imipenem hydrolysis_product β-Lactam Ring Cleavage (m/z 318) imipenem->hydrolysis_product Aqueous Solution (pH dependent) dimer Dimer Formation (m/z 599) imipenem->dimer Neutral pH oligomer Oligomers imipenem->oligomer Acidic pH oxidation_product Oxidized Products imipenem->oxidation_product Oxidative Stress (e.g., H₂O₂)

Caption: Major degradation pathways of imipenem under different conditions.

References

Imipenem Monohydrate Drug Interaction Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug interactions with imipenem monohydrate.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments investigating this compound drug interactions.

Interaction with Valproic Acid

Q1: My in vitro experiment shows a significant decrease in valproic acid (VPA) concentration when incubated with imipenem. What is the underlying mechanism?

A1: The primary mechanism for this interaction is the imipenem-mediated alteration of valproic acid metabolism. Carbapenems, including imipenem, are thought to increase the activity of UDP-glucuronosyltransferase (UGT), the enzyme responsible for the glucuronidation of VPA to its inactive metabolite, VPA-glucuronide (VPA-G).[1] Additionally, imipenem may inhibit the hydrolysis of VPA-G back to VPA in the liver.[1] Some animal studies also suggest that carbapenems might decrease the intestinal absorption of VPA.[1][2]

Q2: I am observing a more significant drop in VPA levels in my animal model than expected. What could be the reason?

A2: Several factors could contribute to a more pronounced decrease in VPA levels in an animal model. The specific animal model and its metabolic pathways can influence the extent of the interaction. Furthermore, the dose and duration of both imipenem and VPA administration will significantly impact the outcome. It has been observed in clinical settings that the co-administration of imipenem/cilastatin can lead to a substantial reduction in VPA serum concentrations, in some cases by 42% ± 22%.[3][4] This effect can occur within 24 hours of initiating carbapenem therapy.[3]

Q3: In my clinical study, some patients receiving imipenem and valproic acid are experiencing breakthrough seizures. How can this be managed?

A3: The co-administration of imipenem and valproic acid is generally not recommended due to the significant risk of decreasing VPA to subtherapeutic levels, which can lead to breakthrough seizures.[1][5] Increasing the dose of valproic acid is often insufficient to overcome this interaction.[1][3] The recommended course of action is to consider alternative antibiotics to treat the infection in patients whose seizures are well-controlled on valproic acid.[1] If imipenem use is unavoidable, supplemental anticonvulsant therapy should be considered, and serum valproate levels must be closely monitored.[1]

Interaction with Ganciclovir

Q1: I am conducting a preclinical study and have observed an increased incidence of seizures in animals co-administered imipenem and ganciclovir. What is the clinical relevance of this finding?

A1: This preclinical observation is consistent with clinical reports. The concomitant use of imipenem-cilastatin and ganciclovir has been associated with an increased risk of generalized seizures in patients.[6][7][8] Due to this potential for enhanced neurotoxicity, this combination should be avoided unless the potential benefits outweigh the risks.[6][8]

Q2: What is the proposed mechanism for the increased seizure risk with imipenem and ganciclovir co-administration?

A2: The exact mechanism for this interaction is not fully elucidated. However, it is hypothesized to be a pharmacodynamic interaction where both drugs contribute to lowering the seizure threshold. Imipenem itself has been associated with neurotoxicity, and ganciclovir may exacerbate this effect.

Q3: Are there any specific patient populations at higher risk for this interaction?

A3: Patients with pre-existing central nervous system (CNS) disorders, renal impairment, or a history of seizures are at a higher risk for neurotoxic adverse effects from imipenem and may be more susceptible to this interaction with ganciclovir.[9]

Interaction with Probenecid

Q1: My pharmacokinetic data shows that probenecid increases the plasma concentration of imipenem. What is the mechanism behind this?

A1: Probenecid is a known inhibitor of organic anion transporters (OATs) in the kidneys.[10][11] Imipenem is eliminated from the body partly through renal tubular secretion mediated by these transporters. By competitively inhibiting OATs, probenecid reduces the renal clearance of imipenem, leading to a slight but significant increase in its plasma half-life and area under the curve (AUC).[12]

Q2: How significant is the effect of probenecid on imipenem's pharmacokinetics?

A2: Studies have shown that co-administration of probenecid with imipenem results in an approximate 20% increase in the AUC of imipenem.[12] While this interaction is statistically significant, its clinical impact may vary depending on the patient's renal function and the therapeutic window of imipenem.

Q3: Can this interaction be leveraged for therapeutic benefit?

A3: The principle of using probenecid to increase the plasma concentrations of certain antibiotics, like penicillins, has been used therapeutically.[10] However, with imipenem, which is co-administered with cilastatin to prevent its renal metabolism, the additional effect of probenecid on its renal secretion is less pronounced and not a standard clinical practice.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound drug interactions.

Table 1: Effect of Carbapenems on Valproic Acid (VPA) Serum Concentrations

CarbapenemNumber of Patients (N)Mean Decrease in VPA Concentration (%)
Imipenem/Cilastatin1742 ± 22
Meropenem2667 ± 19
Ertapenem972 ± 17

Source: Adapted from a 5-year retrospective study. The decrease in VPA concentration was significant (P < 0.001). The effect of ertapenem and meropenem was significantly more pronounced than that of imipenem/cilastatin (P < 0.005).[3]

Table 2: Pharmacokinetic Parameters of Imipenem With and Without Probenecid

ParameterImipenem AloneImipenem + Probenecid
Plasma Half-life (t½)~1 hourSlightly but significantly increased
Area Under the Curve (AUC)-Increased by ~20%
Plasma Clearance (VClp)-Proportionally decreased

Source: Data from pharmacokinetic studies in healthy volunteers.[12]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the investigation of imipenem drug interactions.

In Vitro UDP-Glucuronosyltransferase (UGT) Activity Assay

Objective: To determine the effect of imipenem on the UGT-mediated glucuronidation of valproic acid.

Methodology:

  • Microsome Preparation: Human liver microsomes are prepared and quantified for protein concentration.

  • Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, valproic acid (substrate), and varying concentrations of imipenem.

  • Reaction Initiation: The reaction is initiated by adding the cofactor UDP-glucuronic acid (UDPGA).

  • Incubation: The mixture is incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Analysis: The formation of VPA-G is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The rate of VPA-G formation is calculated and compared between control (no imipenem) and imipenem-treated groups to determine the effect of imipenem on UGT activity.

Animal Model of Imipenem-Valproic Acid Interaction

Objective: To evaluate the in vivo effect of imipenem on the pharmacokinetics of valproic acid in an animal model (e.g., rats).

Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to laboratory conditions.

  • Drug Administration: A single dose of valproic acid is administered intravenously or orally to the rats. A separate group of rats receives a single dose of imipenem/cilastatin followed by the same dose of valproic acid.

  • Blood Sampling: Blood samples are collected at predetermined time points post-VPA administration via a cannulated vessel.

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: Plasma concentrations of VPA and VPA-G are determined using a validated LC-MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as AUC, clearance, and half-life of VPA are calculated for both groups using appropriate software.

  • Statistical Analysis: The pharmacokinetic parameters are compared between the control and imipenem-treated groups to assess the significance of the interaction.

In Vitro Organic Anion Transporter (OAT) Inhibition Assay

Objective: To assess the inhibitory effect of probenecid on the imipenem uptake mediated by OAT3.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human OAT3 transporter are cultured.

  • Substrate Uptake: The cells are incubated with a known fluorescent OAT3 substrate (e.g., 6-carboxyfluorescein) in the presence and absence of varying concentrations of probenecid. Imipenem would be used as the test compound in a similar setup.

  • Incubation: The incubation is carried out for a short period at 37°C.

  • Uptake Termination: The uptake is stopped by washing the cells with ice-cold buffer.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The inhibition of substrate uptake by probenecid is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of substrate uptake) is determined.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound drug interactions.

G cluster_0 Valproic Acid Metabolism cluster_1 Imipenem Interaction Valproic Acid Valproic Acid VPA-Glucuronide (VPA-G) VPA-Glucuronide (VPA-G) Valproic Acid->VPA-Glucuronide (VPA-G) Glucuronidation VPA-Glucuronide (VPA-G)->Valproic Acid Hydrolysis UGT Enzyme UGT Enzyme UGT Enzyme->Valproic Acid Imipenem Imipenem Imipenem->VPA-Glucuronide (VPA-G) Inhibits Hydrolysis Imipenem->UGT Enzyme Induces G cluster_workflow Animal Study Workflow Animal Acclimatization Animal Acclimatization Group Assignment Group Assignment Animal Acclimatization->Group Assignment Control Group Control Group Group Assignment->Control Group Treatment Group Treatment Group Group Assignment->Treatment Group VPA Administration VPA Administration Control Group->VPA Administration Imipenem + VPA Administration Imipenem + VPA Administration Treatment Group->Imipenem + VPA Administration Blood Sampling Blood Sampling VPA Administration->Blood Sampling Imipenem + VPA Administration->Blood Sampling Plasma Analysis (LC-MS) Plasma Analysis (LC-MS) Blood Sampling->Plasma Analysis (LC-MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Plasma Analysis (LC-MS)->Pharmacokinetic Modeling Data Comparison Data Comparison Pharmacokinetic Modeling->Data Comparison G cluster_renal Renal Tubular Cell cluster_interaction Probenecid Interaction Blood Blood OAT3 OAT3 Transporter Blood->OAT3 Imipenem Urine Urine OAT3->Urine Secretion Probenecid Probenecid Probenecid->OAT3 Inhibits

References

Technical Support Center: Overcoming Imipenem Monohydrate Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imipenem monohydrate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of imipenem's instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my imipenem solution changing color and losing potency?

A1: Imipenem is inherently unstable in aqueous solutions due to the susceptibility of its β-lactam ring to hydrolysis.[1][2][3] This degradation process leads to a loss of antibacterial activity. The solution's color may also change from colorless to yellow and eventually to reddish-brown over time, indicating significant degradation.[4]

Q2: What are the primary factors that influence the stability of imipenem in aqueous solutions?

A2: The main factors affecting imipenem stability are:

  • pH: Imipenem's stability is pH-dependent. In weakly acidic solutions, it can undergo oligomerization, while in weakly alkaline solutions, intermolecular reactions can occur.[5]

  • Temperature: Higher temperatures accelerate the degradation of imipenem.[6][7][8]

  • Concentration: Increased concentrations of imipenem can lead to decreased stability.[6][7]

  • Presence of Water: The β-lactam ring is sensitive to water, which facilitates its hydrolytic degradation.[1] Reducing free water content can effectively control degradation.[1]

  • Oxygen: Oxygen can be involved in the degradation of cilastatin, which is often co-formulated with imipenem.[1]

Q3: What is the role of cilastatin when co-formulated with imipenem?

A3: Cilastatin is an inhibitor of the renal enzyme dehydropeptidase-I.[9] This enzyme would otherwise rapidly metabolize imipenem in the kidneys, reducing its effectiveness.[9] By preventing this metabolism, cilastatin increases the urinary recovery and overall efficacy of imipenem.[9]

Q4: How should I prepare and store imipenem stock solutions to maximize stability?

A4: For short-term use, reconstituted solutions of imipenem are stable for 4 hours at room temperature and 24 hours when refrigerated at 4°C in normal saline.[10] It is recommended to store imipenem solutions at 4°C for no more than 24 hours before administration.[4] For longer-term storage, freezing at -70°C might be an option, but stability should be verified for your specific experimental conditions.[11]

Troubleshooting Guides

Issue 1: Rapid Loss of Imipenem Potency in Solution

Symptoms:

  • Significant decrease in imipenem concentration as measured by HPLC.

  • Loss of antibacterial activity in microbiological assays.

  • Visible color change in the solution.[4]

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate pH Adjust the pH of your aqueous solution to a neutral range (around 6.8-7.0) using a suitable buffer, such as a phosphate buffer.[6][12] Imipenem is inactivated at acidic or alkaline pH.[10]
High Storage Temperature Store imipenem solutions at refrigerated temperatures (2-8°C) whenever possible.[13] Avoid prolonged exposure to room temperature or higher temperatures, as this accelerates degradation.[6][7][14]
High Concentration If experimentally feasible, use lower concentrations of imipenem, as higher concentrations can lead to faster degradation.[6][7]
Extended Storage Time Prepare fresh imipenem solutions for each experiment. If storage is necessary, adhere to recommended short-term storage guidelines (e.g., up to 24 hours at 4°C).[4][10]
Issue 2: Inconsistent or Unreliable Experimental Results

Symptoms:

  • High variability in results between experimental replicates.

  • Discrepancies in minimum inhibitory concentration (MIC) values.[15]

Possible Causes & Solutions:

CauseTroubleshooting Steps
Degradation During Experiment For lengthy experiments, consider "topping up" the imipenem concentration to compensate for degradation.[15] Alternatively, design experiments to be as short as possible.
Inadequate Control of Environmental Factors Ensure consistent temperature and pH across all experimental setups. Use a temperature-controlled environment and buffered solutions.
Presence of Degradation Products Be aware that degradation products may interfere with analytical methods or have their own biological effects.[16] Use a stability-indicating HPLC method to separate imipenem from its degradants.[3][17][18][19]

Quantitative Data Summary

Table 1: Stability of Imipenem in 0.9% Sodium Chloride Solution at Various Temperatures and Concentrations

ConcentrationTemperatureTime to <90% Initial ConcentrationReference
5 mg/mL25°C> 6 hours[6]
10 mg/mL25°C3 hours (Brand A), 6 hours (Brand B)[6]
10 mg/mL30°C< 1 hour[6][8]
10 mg/mL40°C< 1 hour[6][8]

Table 2: Stability of Imipenem in 5% Dextrose in Water (D5W)

TemperatureTime to <90% Initial ConcentrationReference
4°C> 48 hours[4]
23°C~6 hours[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Imipenem Quantification

This protocol provides a general framework for a reversed-phase high-performance liquid chromatography (RP-HPLC) method to determine the concentration of imipenem and separate it from its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Cilastatin sodium reference standard (if applicable)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 6.8-7.3)[6][20]

  • Water (HPLC grade)

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[19][20]

2. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and a phosphate buffer. A common mobile phase is a 98:2 (v/v) ratio of pH 7.3 phosphate buffer and acetonitrile.[20]

  • Flow Rate: 1.0 mL/min[6][20]

  • Column Temperature: 35°C[20]

  • Detection Wavelength: 210 nm or 300 nm[6][20]

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve imipenem reference standard in HPLC-grade water to a known concentration.

  • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Dilute the experimental imipenem solution with the mobile phase or an appropriate diluent to fall within the range of the calibration curve.

4. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • Integrate the peak area corresponding to imipenem.

  • Quantify the imipenem concentration in the samples using the calibration curve.

Protocol 2: Forced Degradation Study of Imipenem

This protocol outlines the conditions for intentionally degrading imipenem to identify potential degradation products and validate the stability-indicating nature of an analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: 0.025 M HCl at room temperature for 15 minutes.[20]

  • Base Hydrolysis: 0.025 M NaOH at room temperature for 15 minutes.[20]

  • Oxidative Degradation: 0.05% H2O2 at room temperature for 30 minutes.[20]

  • Thermal Degradation: 90°C for 48 hours.[20]

  • Photolytic Degradation: Expose the solution to white fluorescent light (1.2 million lux hours) and UV light (200 watt hours/m²).[20]

2. Procedure:

  • Prepare an aqueous solution of imipenem.

  • Expose the solution to each of the stress conditions for the specified duration.

  • For acid and base hydrolysis, neutralize the solution before analysis.

  • Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC-MS) to identify and characterize the degradation products.[2][3]

Visualizations

Imipenem_Degradation_Pathway Imipenem Imipenem (Active) Hydrolysis Hydrolysis (Cleavage of β-lactam ring) Imipenem->Hydrolysis H₂O, pH, Temp Inactive_Metabolite Inactive Metabolite Hydrolysis->Inactive_Metabolite

Caption: Hydrolytic degradation pathway of imipenem.

Caption: Troubleshooting workflow for imipenem instability.

Cilastatin_Mechanism Imipenem Imipenem Kidney Kidney Imipenem->Kidney Metabolism Metabolism Imipenem->Metabolism Excretion Active Imipenem Excreted Imipenem->Excretion DHP1 Dehydropeptidase-I (DHP-I) Kidney->DHP1 DHP1->Metabolism Inactive_Metabolites Inactive Metabolites Metabolism->Inactive_Metabolites Cilastatin Cilastatin Cilastatin->DHP1 Inhibits

Caption: Mechanism of action of cilastatin with imipenem.

References

Technical Support Center: Enhancing Imipenem Efficacy with Cyclodextrins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving the complexation of imipenem monohydrate with cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of complexing imipenem with cyclodextrins?

The main objective is to enhance the therapeutic efficacy of imipenem. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with guest molecules like imipenem.[1][2][3] This complexation can lead to:

  • Increased Stability: The β-lactam ring of carbapenems like imipenem is a primary reason for their instability.[1] Encapsulation within the cyclodextrin cavity can protect this ring, enhancing the drug's chemical stability.[4][5]

  • Improved Solubility: While imipenem is water-soluble, cyclodextrins can further enhance its solubility and dissolution rate, which is crucial for bioavailability.[5][6][7]

  • Enhanced Antibacterial Activity: By improving stability and permeability through bacterial membranes, cyclodextrin complexes can exhibit superior antibacterial activity compared to the free drug.[1][5][8] Studies have shown that imipenem:CD inclusion complexes can cause a significant reduction in bacterial counts.[6][9]

Q2: Which type of cyclodextrin is most effective for imipenem?

Both beta-cyclodextrin (β-CD) and its derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to be effective in complexing with imipenem and enhancing its antimicrobial activity against Gram-negative bacteria.[1][8] One study found no statistically significant differences between the enhancing effects of imipenem:β-CD and imipenem:HP-β-CD complexes.[1] HP-β-CD generally offers the advantage of higher water solubility compared to the native β-CD, which can be a critical factor in formulation development.[10]

Q3: What is the optimal molar ratio for preparing imipenem:cyclodextrin complexes?

A 1:1 molar ratio is the most commonly reported and studied stoichiometry for imipenem and cyclodextrin complexes.[5] This ratio has been shown to be effective for forming stable inclusion complexes.

Q4: How can I confirm that an inclusion complex has successfully formed?

Confirmation of complex formation requires a combination of analytical techniques that characterize the complex in both solid and solution states.[11][12] Key methods include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify interactions between imipenem and the cyclodextrin.[1] Changes such as shifting, broadening, or disappearance of characteristic peaks of imipenem in the spectrum of the complex indicate an interaction and successful inclusion.[1][12]

  • Differential Scanning Calorimetry (DSC): DSC thermograms can provide evidence of complex formation. The disappearance or shifting of the melting point peak of pure imipenem in the thermogram of the complex suggests the formation of an inclusion complex.[12][13]

  • Powder X-ray Diffractometry (PXRD): A change in the diffraction pattern of the complex compared to the physical mixture of the individual components indicates the formation of a new solid phase, confirming complexation.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is a powerful tool for studying inclusion complexes in solution. Chemical shifts of the protons on the inner cavity of the cyclodextrin (H-3 and H-5) upon addition of imipenem provide strong evidence of inclusion.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on imipenem-cyclodextrin complexes.

Table 1: Enhancement of Antibacterial Activity (MIC Reduction)

OrganismImipenem MIC (Alone) (µg/mL)Imipenem in Amikacin Combination MIC (µg/mL)Note
Acinetobacter baumannii641The combination showed synergistic activity.[1]
Klebsiella spp.641The combination showed synergistic activity.[1]

Note: While direct MIC values for imipenem:CD complexes were not detailed in the search results, studies consistently report that the complexes demonstrate a significant reduction in bacterial count, even superior to antibiotic combinations.[1][9]

Table 2: Molecular Docking Binding Constants

ComplexBinding Constant (Energy Score)
Imipenem:β-CD-5.908
Imipenem:HP-β-CD-6.357

Note: These in silico energy scores indicate the stability of the formed complexes.[8]

Experimental Protocols & Methodologies

Protocol 1: Preparation of Imipenem:Cyclodextrin Inclusion Complexes (1:1 Molar Ratio)

This protocol details two common methods for preparing solid-state inclusion complexes.[1][8]

A. Physical Mixing (PM) Method

  • Weighing: Accurately weigh equimolar amounts of this compound and the chosen cyclodextrin (e.g., β-CD or HP-β-CD).

    • This compound: ~299.35 mg

    • β-Cyclodextrin: ~1135 mg

    • Hydroxypropyl-β-Cyclodextrin: ~1400 mg[8]

  • Mixing: Transfer the weighed powders to a watch glass or mortar. Mix thoroughly for 5-10 minutes using a spatula or pestle until a homogenous mixture is obtained.

  • Sieving: Pass the resulting powder through a fine-mesh sieve (e.g., 125 µm) to ensure uniformity.[8]

  • Storage: Store the final product in an airtight, light-resistant container in a cool, dry place.

B. Kneading (K) Method

  • Weighing: Accurately weigh equimolar amounts of this compound and the cyclodextrin as described above.

  • Paste Formation: Transfer the powders to a mortar. Add a small amount of a suitable solvent (e.g., a 1:1 water-alcohol mixture) dropwise while continuously triturating the mixture with a pestle.[15] Continue adding solvent until a thick, homogenous paste is formed.

  • Kneading: Knead the paste for a specified time, typically 45-60 minutes.[15]

  • Drying: Spread the paste in a thin layer on a glass plate and dry it in an oven at a controlled temperature (e.g., 40-50°C) until all solvent has evaporated.[15]

  • Pulverization: Scrape the dried mass and pulverize it using a mortar and pestle.

  • Sieving & Storage: Sieve the powder for uniformity and store it in an airtight, light-resistant container.

Protocol 2: Phase-Solubility Studies

This method, based on the Higuchi and Connors technique, determines the effect of cyclodextrin on the aqueous solubility of imipenem.[5][16]

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 10 mM).

  • Addition of Drug: Add an excess amount of this compound to each cyclodextrin solution in separate vials. Ensure the amount added is sufficient to saturate the solution.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) in a shaker water bath for 24-48 hours, or until equilibrium is reached.

  • Sampling & Analysis: After equilibration, filter the suspensions through a 0.45 µm syringe filter to remove the undissolved drug.

  • Quantification: Dilute the filtrate appropriately and determine the concentration of dissolved imipenem using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Plotting: Plot the total concentration of dissolved imipenem (y-axis) against the concentration of cyclodextrin (x-axis). The resulting phase-solubility diagram indicates the stoichiometry and stability constant of the complex.[16]

Protocol 3: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the imipenem complexes.

  • Prepare Stock Solutions: Prepare sterile stock solutions of this compound and the imipenem:CD complex in a suitable broth (e.g., Mueller-Hinton Broth).

  • Prepare Inoculum: Culture the test bacteria (e.g., A. baumannii, K. pneumoniae) and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the test substance that completely inhibits visible bacterial growth.

Visualizations and Diagrams

Experimental_Workflow cluster_prep Phase 1: Complex Preparation cluster_char Phase 2: Characterization cluster_eval Phase 3: Efficacy Evaluation start Weigh Imipenem & Cyclodextrin (1:1 Molar) method_choice Select Method start->method_choice pm Physical Mixing method_choice->pm Simple k Kneading method_choice->k Intimate Contact store Store Complex pm->store k->store char_start Prepared Complex store->char_start ftir FTIR Analysis char_start->ftir dsc DSC Analysis char_start->dsc pxrd PXRD Analysis char_start->pxrd confirm Complex Formation Confirmed? ftir->confirm dsc->confirm pxrd->confirm eval_start Confirmed Complex confirm->eval_start Yes sol Phase-Solubility Studies eval_start->sol mic MIC Determination eval_start->mic kill Time-Kill Assays eval_start->kill results Analyze Results sol->results mic->results kill->results

Caption: Experimental workflow for preparation, characterization, and evaluation of imipenem:cyclodextrin complexes.

Mechanism_of_Action cluster_complex Imipenem-Cyclodextrin Inclusion Complex cluster_benefits Resulting Efficacy Improvements CD Hydrophilic Exterior Hydrophobic Cavity stab Increased Stability (β-lactam ring protection) CD->stab sol Enhanced Solubility & Dissolution CD->sol perm Improved Permeability (Across bacterial membrane) CD->perm IMP Imipenem IMP->CD:f1 Encapsulation (Non-covalent) eff Superior Antibacterial Efficacy stab->eff sol->eff perm->eff

Caption: Mechanism of efficacy enhancement via imipenem encapsulation within a cyclodextrin molecule.

Troubleshooting Guide

This guide addresses common issues encountered during experimentation in a question-and-answer format.

Q: My phase-solubility study shows minimal or no increase in imipenem solubility. What's wrong?

A: This issue can stem from several factors. Consider the following:

  • Incorrect Cyclodextrin Choice: The size of the cyclodextrin cavity might not be optimal for imipenem. While β-CD and HP-β-CD are reported to be effective, ensure your specific batch is of good quality.

  • Insufficient Equilibration Time: The system may not have reached equilibrium. Ensure you are agitating the samples for a sufficient period (24-48 hours is standard).

  • pH of the Medium: The pH of the aqueous solution can influence both the charge of the drug and the stability of the complex. Ensure the pH is controlled and consistent across all samples.

  • Temperature Fluctuations: Temperature affects both solubility and complex stability constants. Maintain a constant temperature throughout the experiment.

  • Analytical Error: Verify your quantification method (e.g., HPLC, UV-Vis) is properly calibrated and validated for imipenem in the presence of cyclodextrins.

Q: The FTIR spectrum of my product looks identical to the physical mixture. Did the complex fail to form?

A: Not necessarily, but it warrants investigation.

  • Ineffective Preparation Method: The physical mixing method sometimes results in a low yield of true inclusion complexes. The kneading method or other techniques like co-evaporation or freeze-drying generally provide more intimate contact and higher complexation efficiency.[10][15][17]

  • Low Signal-to-Noise: The spectral changes upon inclusion can sometimes be subtle. Ensure your sample is properly prepared (e.g., KBr pellet) and that the instrument resolution is adequate.

  • Cross-Verification Needed: Do not rely on FTIR alone. Use a complementary technique like DSC or PXRD to confirm the results. The absence of imipenem's melting peak in a DSC scan is strong evidence of complex formation, even if FTIR changes are minimal.[12]

Q: The antibacterial activity of my imipenem:CD complex is not better than free imipenem. What are the potential causes?

A: This is a critical issue that points towards problems in complex formation or stability.

Troubleshooting_Efficacy start Problem: Low Antibacterial Efficacy of Imipenem:CD Complex cause1 Cause 1: Incomplete Complex Formation start->cause1 cause2 Cause 2: Imipenem Degradation During Preparation start->cause2 cause3 Cause 3: Assay-Related Issues start->cause3 sol1a Solution: Verify complexation using DSC and/or PXRD. cause1->sol1a Check sol1b Solution: Re-prepare using a more efficient method (e.g., Kneading, Freeze-Drying). cause1->sol1b Remediate sol2a Solution: Avoid high temperatures during drying step of kneading. cause2->sol2a Check sol2b Solution: Prepare fresh and use immediately. Imipenem is unstable in solution. cause2->sol2b Remediate sol3a Solution: Check bacterial strain viability and inoculum concentration. cause3->sol3a Check sol3b Solution: Ensure complex is fully dissolved in the test medium. cause3->sol3b Remediate

Caption: Troubleshooting decision tree for low antibacterial efficacy of imipenem:cyclodextrin complexes.

References

Imipenem Monohydrate Purity and Impurity Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with imipenem monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the typical specifications for this compound?

A1: this compound is a semi-synthetic antibiotic.[1] It should appear as a white, almost white, or pale yellow, slightly hygroscopic powder.[1] Key specifications include:

  • Content: 98.0% to 102.0% on an anhydrous basis.[1]

  • Solubility: Slightly soluble in water and methanol.[1]

  • Identification: Typically confirmed by Infrared (IR) absorption spectrophotometry.[1]

Q2: What are the common impurities found in this compound?

A2: Common process-related impurities and degradation products include:

  • Imipenem EP Impurity A: A known related substance.[2][3][4]

  • Imipenem EP Impurity B: Another common process impurity.[1][2][3]

  • Deshydro-imipenem: A dehydration product.[3]

  • Imipenem Epoxide: An oxidation product.[3]

  • Hydrolysis Products: Imipenem is susceptible to hydrolysis, especially in aqueous solutions.[3][5] The primary degradation product results from the cleavage of the β-lactam ring.[5]

  • Diketopiperazine-type cyclization product: A potential degradation product.[3]

  • Imipenem Dimer: Can form in solution.[5]

Q3: What is a typical analytical method for purity and impurity analysis of this compound?

A3: The most common analytical method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[6][7][8] A validated, stability-indicating HPLC method is crucial due to the instability of imipenem in solution.[5][9]

Q4: What are the acceptance criteria for impurities in this compound?

A4: While specific limits can vary by pharmacopeia and manufacturer, typical acceptance criteria are:

Impurity TypeLimit
Individual Identified Impurities≤ 0.5%
Unspecified Individual Impurities≤ 0.2%
Total Impurities≤ 2.0%
Reporting Threshold0.05%

(Data sourced from multiple references providing general industry specifications)[1][3]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting) for the Imipenem Peak

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the injection volume or the concentration of the sample solution.

  • Possible Cause 2: Inappropriate Mobile Phase pH.

    • Solution: The pH of the mobile phase is critical for the ionization state of imipenem. Ensure the mobile phase buffer is correctly prepared and the pH is verified. A slight adjustment of ±0.2 pH units can sometimes improve peak shape.[6]

  • Possible Cause 3: Column Degradation.

    • Solution: The stationary phase of the HPLC column can degrade over time. Replace the column with a new one of the same type.

  • Possible Cause 4: Presence of Silanol Interactions.

    • Solution: If using a silica-based C18 column, free silanol groups can interact with the analyte. Try a column with end-capping or a different stationary phase.

Problem 2: Inconsistent Retention Times

  • Possible Cause 1: Fluctuations in Mobile Phase Composition.

    • Solution: Ensure the mobile phase components are accurately measured and well-mixed. Use a gradient proportioning valve that is functioning correctly. Degas the mobile phase to prevent bubble formation.

  • Possible Cause 2: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a consistent temperature. A typical temperature for this analysis is around 30°C.[1][7]

  • Possible Cause 3: Inadequate Column Equilibration.

    • Solution: Before starting the analytical run, ensure the column is thoroughly equilibrated with the initial mobile phase conditions. This may require flushing for 20-30 column volumes.

  • Possible Cause 4: Changes in Flow Rate.

    • Solution: Verify that the HPLC pump is delivering a consistent flow rate. Calibrate the pump if necessary. Robustness testing often involves varying the flow rate by ±0.1 mL/min to check for its effect.[10]

Problem 3: Appearance of Extraneous Peaks in the Chromatogram

  • Possible Cause 1: Sample Degradation.

    • Solution: Imipenem is unstable in aqueous solutions.[5] Prepare sample solutions fresh and keep them in a cooled autosampler (e.g., 5°C) if possible. The diluent temperature should be maintained between 17°C to 22°C during sample preparation.[7]

  • Possible Cause 2: Contaminated Diluent or Mobile Phase.

    • Solution: Use high-purity solvents and freshly prepared buffers. Filter all solutions through a 0.22 or 0.45 µm filter before use.[7][8]

  • Possible Cause 3: Carryover from Previous Injections.

    • Solution: Implement a robust needle wash program in the autosampler. Inject a blank (diluent) after a high-concentration sample to check for carryover.

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity and Impurity Profiling of this compound

This protocol is a representative method compiled from various sources.[6][7][8]

1. Chromatographic Conditions:

ParameterCondition
Column Hypersil BDS C18 (250mm x 4.6mm, 5µm) or equivalent
Mobile Phase Gradient of an acidic buffer and an organic solvent (e.g., Acetonitrile)
Example Acidic Buffer: 0.03M Dipotassium hydrogen phosphate, pH adjusted to 3.2 with phosphoric acid[6]
Flow Rate 1.0 mL/min[1][6]
Detection UV at 265 nm or 300 nm[6][7]
Column Temperature 30°C[7]
Injection Volume 10 µL[1]

2. Preparation of Solutions:

  • Diluent: A suitable buffer in which imipenem is stable for the duration of the analysis (e.g., 0.09% w/v NaCl in saline water).[10]

  • Standard Solution: Accurately weigh about 50 mg of this compound working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute this solution to achieve a final concentration of approximately 0.02 mg/mL.[7]

  • Test Solution: Prepare the sample solution at a similar concentration to the standard solution using the diluent.

3. System Suitability:

Before sample analysis, perform replicate injections of the standard solution and ensure the following criteria are met:

  • Tailing Factor: Not more than 1.5.[7]

  • Theoretical Plates: Not less than 6000.[7]

  • Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%.

4. Analysis:

Inject the blank, standard solution, and test solution into the chromatograph. Identify the peaks based on their retention times relative to the standard. Calculate the percentage of impurities using the area normalization method or against a qualified impurity standard.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start: Chromatographic Issue cluster_peak_shape Troubleshooting Poor Peak Shape cluster_retention_time Troubleshooting Retention Time Shifts cluster_extra_peaks Troubleshooting Extraneous Peaks cluster_resolve Resolution Start Identify Issue: - Poor Peak Shape - Shifting Retention Time - Extraneous Peaks PeakShape Poor Peak Shape Start->PeakShape Tailing/Fronting RetentionTime Inconsistent Retention Time Start->RetentionTime Drifting RT ExtraPeaks Extraneous Peaks Start->ExtraPeaks Ghost/New Peaks CheckConcentration Reduce Sample Concentration/Volume PeakShape->CheckConcentration CheckPH Verify Mobile Phase pH (±0.2) CheckConcentration->CheckPH No Change Resolved Issue Resolved CheckConcentration->Resolved Success ReplaceColumn Replace HPLC Column CheckPH->ReplaceColumn No Change CheckPH->Resolved Success ReplaceColumn->Resolved CheckMobilePhase Check Mobile Phase Prep & Degas RetentionTime->CheckMobilePhase CheckTemp Use/Verify Column Oven Temperature CheckMobilePhase->CheckTemp No Change CheckMobilePhase->Resolved Success Equilibrate Ensure Adequate Column Equilibration CheckTemp->Equilibrate No Change CheckTemp->Resolved Success Equilibrate->Resolved PrepFresh Prepare Sample Fresh & Keep Cool ExtraPeaks->PrepFresh CheckSolvents Use Fresh/Filtered Solvents & Diluent PrepFresh->CheckSolvents No Change PrepFresh->Resolved Success RunBlank Inject Blank to Check for Carryover CheckSolvents->RunBlank No Change CheckSolvents->Resolved Success RunBlank->Resolved

Caption: Troubleshooting workflow for common HPLC issues.

Purity_Analysis_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage cluster_validation Validation Check PrepMobilePhase Prepare & Degas Mobile Phase Equilibrate Equilibrate HPLC System & Column PrepMobilePhase->Equilibrate PrepSolutions Prepare Standard & Sample Solutions Fresh PrepSolutions->Equilibrate SystemSuitability Perform System Suitability Test (SST) Equilibrate->SystemSuitability CheckSST SST Criteria Met? SystemSuitability->CheckSST InjectSamples Inject Blank, Standard, & Sample Solutions Integrate Integrate Chromatograms InjectSamples->Integrate Calculate Identify Peaks & Calculate % Purity and Impurities Integrate->Calculate Report Generate Report Calculate->Report CheckSST->Equilibrate No, Troubleshoot & Re-run CheckSST->InjectSamples Yes

Caption: Experimental workflow for Imipenem purity analysis.

References

Technical Support Center: Imipenem Monohydrate Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the degradation of imipenem monohydrate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of imipenem degradation is the hydrolysis of its β-lactam ring.[1][2][3][4] This process is accelerated by several factors, including temperature, moisture, pH, and light. In aqueous solutions, imipenem can also undergo oligomerization.[5]

Q2: What are the optimal storage conditions for solid this compound?

A2: Solid this compound powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place, at temperatures below 25°C (77°F).[6][7] It is crucial to protect it from moisture and light to minimize degradation.

Q3: How long is imipenem stable in a reconstituted solution?

A3: The stability of reconstituted imipenem solution is highly dependent on the concentration, temperature, and diluent.[8] Generally, solutions are stable for only a few hours at room temperature.[9] For instance, a 5 mg/mL solution in 0.9% sodium chloride is stable for up to 6 hours at 25°C, while a 10 mg/mL solution may be stable for a shorter period.[10][8] Stability decreases significantly as the temperature increases.[10][8] For extended storage, refrigeration at 2°C to 8°C (36°F to 46°F) is recommended, which can maintain potency for up to 24 hours.[11] Freezing of imipenem solutions is generally not recommended as it does not offer a stability advantage and can lead to decomposition.[12]

Q4: What is the effect of pH on imipenem stability?

A4: Imipenem is most stable in a neutral pH range of 6.5 to 7.5.[12] The rate of degradation increases in both acidic and alkaline conditions.[5][12]

Q5: Are there any known incompatibilities with other substances?

A5: Yes, imipenem should not be mixed with or physically added to other antibiotics.[13] Dextrose-containing solutions can also accelerate its degradation compared to 0.9% sodium chloride.[12] Additionally, lactate and bicarbonate anions can attack the β-lactam ring, reducing stability.[12]

Troubleshooting Guide

Problem: My imipenem solution turned yellow/brown. Is it still usable?

  • Possible Cause: Color changes from colorless to yellow are common and do not necessarily indicate a loss of potency.[12][13] However, a brown color may suggest significant degradation.

  • Recommendation: While a slight yellowing may be acceptable, it is best to prepare fresh solutions, especially for critical experiments. If you must use a colored solution, verify its concentration and purity using a validated analytical method like HPLC.

Problem: I am observing rapid loss of imipenem activity in my cell culture media.

  • Possible Cause 1: Temperature. Imipenem degrades much faster at physiological temperatures (e.g., 37°C).[14]

  • Recommendation 1: If possible, conduct experiments at lower temperatures. If 37°C is required, consider a continuous infusion or periodic "top-up" of imipenem to maintain the desired concentration.[14]

  • Possible Cause 2: pH of the media. If the pH of your cell culture medium is outside the optimal range of 6.5-7.5, it can accelerate degradation.[12]

  • Recommendation 2: Ensure your media is buffered to a pH within the stable range for imipenem.

Problem: My solid this compound has clumped together.

  • Possible Cause: This is likely due to moisture absorption. Imipenem is hygroscopic.

  • Recommendation: Store the solid powder in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed after each use.

Data on Imipenem Stability

The following tables summarize quantitative data on the stability of imipenem under various conditions.

Table 1: Stability of Imipenem in 0.9% Sodium Chloride Solution

ConcentrationTemperature (°C)Time to 10% Degradation (t90)Reference
5 mg/mL25> 6 hours[8]
10 mg/mL25~3-6 hours[10][8]
5 mg/mL30> 6 hours[10][8]
10 mg/mL30< 1 hour[10][8]
5 mg/mL40> 6 hours[10][8]
10 mg/mL40< 1 hour[10][8]
6 mg/L30~36.78% degradation in 24h

Table 2: Effect of pH on Imipenem Half-Life

pHHalf-life (t1/2)Reference
~4~35 minutes[12]
6.801.51-fold longer than at pH 7.25[15]
7.2516.9 hours (in broth)[15]
7.801.42-fold shorter than at pH 7.25[15]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Imipenem Quantification

This protocol provides a general framework for determining the concentration of imipenem and its degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis detector.[10]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase: A mixture of a phosphate buffer (pH ~6.8-7.3) and acetonitrile is commonly used.[17] The exact ratio may need optimization.

  • Flow Rate: Typically around 1.0 mL/min.[16][17]

  • Detection Wavelength: 210 nm.[17]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

2. Sample Preparation:

  • Prepare imipenem solutions in the desired diluent (e.g., 0.9% NaCl, water, buffer) at the concentration to be tested.

  • At specified time points, withdraw an aliquot of the sample.

  • Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

3. Calibration Curve:

  • Prepare a series of standard solutions of imipenem of known concentrations.

  • Inject each standard and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

4. Analysis:

  • Inject the prepared samples.

  • Identify the imipenem peak based on its retention time compared to the standard.

  • Quantify the concentration of imipenem in the samples using the calibration curve.

  • Degradation products will typically appear as separate peaks in the chromatogram.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

1. Acid Hydrolysis:

  • Incubate an imipenem solution with a dilute acid (e.g., 0.025 M HCl) at room temperature for a specified period (e.g., 15 minutes).[17]

  • Neutralize the solution before HPLC analysis.

2. Base Hydrolysis:

  • Incubate an imipenem solution with a dilute base (e.g., 0.025 M NaOH) at room temperature for a short duration (e.g., 15 minutes).[17]

  • Neutralize the solution before analysis.

3. Oxidation:

  • Treat an imipenem solution with a dilute hydrogen peroxide solution (e.g., 0.05% H2O2) at room temperature for about 30 minutes.[17]

4. Thermal Degradation:

  • Expose solid this compound to dry heat (e.g., 90°C) for an extended period (e.g., 48 hours).[17]

  • Alternatively, heat an imipenem solution (e.g., at 60°C).

5. Photolytic Degradation:

  • Expose an imipenem solution to a controlled source of UV and/or fluorescent light for a defined duration (e.g., 120 hours of white fluorescent light).[17]

6. Humidity:

  • Store solid this compound in a high humidity environment (e.g., 90% relative humidity at 25°C) for several days.[17]

Visualizations

Imipenem This compound Hydrolysis Hydrolysis (β-lactam ring cleavage) Imipenem->Hydrolysis H₂O, pH, Temp Oligomerization Oligomerization Imipenem->Oligomerization High Concentration Oxidation Oxidation Imipenem->Oxidation Oxygen Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oligomerization->Degradation_Products Oxidation->Degradation_Products

Caption: Key degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare Imipenem Solution (e.g., in 0.9% NaCl) Store Store under defined conditions (Temp, Light, etc.) Prep->Store Sample Withdraw Aliquots at Timepoints (t=0, 1, 2, 4h...) Store->Sample HPLC HPLC Analysis (C18, UV 210nm) Sample->HPLC Quantify Quantify Remaining Imipenem (vs. Calibration Curve) HPLC->Quantify Plot Plot % Remaining Imipenem vs. Time Determine Determine t90 (Time to 10% degradation) Plot->Determine

Caption: Experimental workflow for an imipenem stability study.

Caption: Troubleshooting logic for unexpected imipenem degradation.

References

Validation & Comparative

A Comparative Analysis of Imipenem and Other Carbapenems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Imipenem, a stalwart of the carbapenem class of β-lactam antibiotics, has long been a cornerstone in the management of severe bacterial infections. However, the evolution of this class has introduced several other agents, each with unique attributes. This guide provides a comprehensive comparative analysis of imipenem and other notable carbapenems, including meropenem, doripenem, and ertapenem, to inform researchers, scientists, and drug development professionals. The following sections delve into their in vitro activity, pharmacokinetic profiles, clinical efficacy, and mechanisms of resistance, supported by experimental data and detailed methodologies.

In Vitro Activity: A Spectrum of Potency

The in vitro activity of carbapenems is a critical determinant of their clinical utility. The following table summarizes the minimum inhibitory concentrations required to inhibit 90% of isolates (MIC90) for imipenem and its comparators against a range of clinically significant Gram-positive and Gram-negative bacteria.

OrganismImipenem (mg/L)Meropenem (mg/L)Doripenem (mg/L)Ertapenem (mg/L)
Staphylococcus aureus (MSSA)≤0.06 - 0.12≤0.06 - 0.25≤0.06 - 0.12≤0.06 - 0.12
Streptococcus pneumoniae≤0.06 - 0.25≤0.06 - 0.5≤0.06 - 0.25≤0.06 - 0.5
Enterococcus faecalis1 - 44 - 164 - 16>16
Escherichia coli≤0.12 - 0.5≤0.03 - 0.12≤0.06 - 0.25≤0.03 - 0.06
Klebsiella pneumoniae0.250.030.120.03
Pseudomonas aeruginosa2 - 80.5 - 40.5 - 2>16
Acinetobacter baumannii1 - 82 - 161 - 8>16

Data compiled from various in vitro surveillance studies.

Generally, imipenem exhibits potent activity against Gram-positive cocci, often comparable or slightly superior to other carbapenems.[1][2] Against many Enterobacteriaceae, meropenem and ertapenem often demonstrate lower MIC90 values.[2] A key differentiator is the activity against non-fermenting Gram-negative bacilli like Pseudomonas aeruginosa and Acinetobacter baumannii, where ertapenem shows limited utility.[3][4] Doripenem often exhibits the most potent in vitro activity against P. aeruginosa.[3][4]

Pharmacokinetic and Pharmacodynamic Profiles

The pharmacokinetic and pharmacodynamic properties of carbapenems influence their dosing regimens and clinical effectiveness. The time that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) is the most critical pharmacodynamic parameter for carbapenems.[3][4]

ParameterImipenemMeropenemDoripenemErtapenem
Half-life (hours) ~1~1~1~4
Protein Binding (%) ~20~2~8~95
Metabolism Renal dehydropeptidase-IMinimalMinimalMinimal
Excretion RenalRenalRenalRenal
Dosing Frequency Every 6-8 hoursEvery 8 hoursEvery 8 hoursOnce daily

A significant feature of imipenem is its hydrolysis by renal dehydropeptidase-I (DHP-I), necessitating co-administration with a DHP-I inhibitor, cilastatin.[3][4] Newer carbapenems like meropenem, doripenem, and ertapenem are more stable to DHP-I and do not require a co-inhibitor.[3][4] Ertapenem's longer half-life allows for the convenience of once-daily dosing, making it suitable for outpatient therapy.[3][4]

Clinical Efficacy and Safety

Clinical trials have established the efficacy of carbapenems in a variety of serious infections.

IndicationImipenem/CilastatinMeropenemDoripenemErtapenem
Complicated Intra-Abdominal Infections EffectiveEffectiveEffectiveEffective
Nosocomial Pneumonia EffectiveEffectiveEffectiveNot Indicated
Complicated Skin and Skin Structure Infections EffectiveEffectiveNot IndicatedEffective
Febrile Neutropenia EffectiveEffectiveNot IndicatedNot Indicated
Meningitis Not RecommendedApprovedNot IndicatedNot Indicated

Imipenem/cilastatin and meropenem have demonstrated comparable efficacy in treating severe infections like complicated intra-abdominal infections and nosocomial pneumonia.[3][5] Meropenem holds an advantage for the treatment of bacterial meningitis due to a lower seizure potential compared to imipenem.[1][5] Ertapenem is generally reserved for community-acquired infections and is not recommended for nosocomial infections due to its limited spectrum against key hospital-acquired pathogens.[3][4]

The most common adverse effects associated with carbapenems include gastrointestinal disturbances, skin reactions, and infusion site reactions. A notable concern with imipenem is its potential to induce seizures, particularly at high doses or in patients with renal impairment or pre-existing central nervous system disorders.[6] Meropenem and doripenem are considered to have a lower seizure potential.[7]

Mechanisms of Action and Resistance

The bactericidal activity of carbapenems stems from their ability to inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).

cluster_cell_wall Bacterial Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) Inhibition Inhibition of Cell Wall Synthesis Precursors Peptidoglycan Precursors Precursors->PBP Cross-linking Carbapenem Carbapenem (e.g., Imipenem) Carbapenem->PBP Binding Lysis Bacterial Cell Lysis Inhibition->Lysis cluster_resistance Mechanisms of Carbapenem Resistance Carbapenemase Carbapenemase Production (e.g., KPC, NDM, VIM) Inactive Inactive Carbapenem Carbapenemase->Inactive Hydrolysis Efflux Efflux Pump Overexpression Reduced_entry Reduced Intracellular Concentration Efflux->Reduced_entry Pumping out Porin Porin Channel Loss/Mutation (e.g., OprD) Porin->Reduced_entry Decreased influx PBP_mod PBP Modification Reduced_binding Reduced Binding Affinity PBP_mod->Reduced_binding Altered target Carbapenem Carbapenem Carbapenem->Carbapenemase Carbapenem->Efflux Carbapenem->Porin Carbapenem->PBP_mod cluster_workflow MIC Determination Workflow start Start: Pure Bacterial Culture inoculum Prepare Standardized Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Microtiter Plate with Bacteria and Antibiotic inoculum->inoculate dilution Prepare Serial Dilutions of Carbapenem dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Read Results: Lowest Concentration with No Visible Growth incubate->read end End: Determine MIC Value read->end

References

Imipenem: A Comparative Analysis of Monotherapy Versus Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Imipenem, a broad-spectrum carbapenem antibiotic, has long been a cornerstone in the management of severe bacterial infections. A critical question for clinicians and researchers is whether to employ imipenem as a standalone agent (monotherapy) or in conjunction with other antimicrobials (combination therapy). This guide provides a comprehensive comparison of these two therapeutic strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Efficacy in Febrile Neutropenia

Febrile neutropenia, a common and life-threatening complication of chemotherapy, necessitates prompt and effective empirical antibiotic therapy. Studies have evaluated imipenem's role in this setting, both alone and as a comparator to other monotherapies.

A randomized comparison of ceftazidime versus imipenem for fever and neutropenia in cancer patients found both to be effective, with an overall success rate of over 98% for both treatments when modifications were allowed.[1] However, the study noted that imipenem did not significantly reduce the need for antibiotic modifications and was more frequently associated with gastrointestinal toxicity.[1] Another study concluded that imipenem can be effectively used as an initial empirical monotherapy for febrile neutropenia, even in patients with hematological malignancies, with a lower dose of 500 mg every 6 hours being as effective and better tolerated than higher doses.[2]

Study Patient Population Treatment Arms Success Rate (with or without modification) Key Findings
Randomized Comparison[1]Adult and pediatric cancer patients with fever and neutropeniaImipenem vs. Ceftazidime>98% for bothImipenem did not decrease the need for antibiotic modifications and had more gastrointestinal toxicity.
Imipenem in Febrile Neutropenia[2]Patients with febrile neutropenia, including those with hematological malignanciesImipenem monotherapyNot explicitly stated as a comparative trialImipenem is an effective initial empirical monotherapy. A lower dose is better tolerated.
Imipenem-cilastatin vs. piperacillin-tazobactam[3]Children with malignant diseases and febrile neutropeniaImipenem-cilastatin vs. Piperacillin-tazobactam62% (Imipenem) vs. 71% (Piperacillin-tazobactam) (p > 0.05)No statistically significant difference in failure rates between the two monotherapies.
Experimental Protocols:
  • Randomized Comparison of Ceftazidime versus Imipenem [1]

    • Patient Population: Adult and pediatric patients undergoing chemotherapy for solid tumors, leukemias, or lymphomas who presented with fever and neutropenia.

    • Methodology: Patients were randomized to receive either open-label ceftazidime or imipenem. Success was defined as survival through neutropenia, with or without modifications to the initial antibiotic. Failure was defined as death due to infection. Comparisons were based on the number of modifications made to each monotherapy.

  • Imipenem-cilastatin versus piperacillin-tazobactam in febrile neutropenia [3]

    • Patient Population: Children with malignant diseases experiencing febrile neutropenia.

    • Methodology: Patients were randomly assigned to receive either imipenem-cilastatin or piperacillin-tazobactam. "Success" was defined as improvement without any changes to the initial antibiotic treatment, while "failure" was defined as improvement with modification of the initial treatment or death.

Treatment of Pseudomonas aeruginosa Infections

Pseudomonas aeruginosa is a notoriously difficult-to-treat opportunistic pathogen, often requiring aggressive antibiotic regimens. The choice between imipenem monotherapy and combination therapy is particularly crucial in these infections.

In a study on neutropenic rats with P. aeruginosa bacteremia, imipenem monotherapy was found to be significantly protective at all challenge levels.[4][5] However, the combination of imipenem and amikacin was the most effective therapeutic regimen tested, suggesting a benefit for combination therapy in severe infections.[4][5] Another study in non-neutropenic patients with severe infections found that imipenem monotherapy was as effective as the combination of imipenem plus netilmicin.[6][7] Interestingly, the addition of netilmicin increased nephrotoxicity and did not prevent the emergence of imipenem-resistant P. aeruginosa.[6]

For multi-drug resistant P. aeruginosa, in vitro and in vivo studies have demonstrated a synergistic effect between imipenem and amikacin.[8] This combination led to a significant reduction in bacterial counts and was associated with morphological changes in the bacteria, such as cell shrinkage and outer membrane disruption.[8]

Study Patient/Model Infection Type Treatment Arms Key Efficacy/Outcome Measure Key Findings
Imipenem therapy in neutropenic rats[4][5]Neutropenic ratsP. aeruginosa bacteremiaImipenem monotherapy vs. Imipenem-amikacin combinationRat survival and recovery of P. aeruginosa isolatesImipenem-amikacin combination was the most effective regimen.
Imipenem monotherapy vs. combination in non-neutropenic patients[6][7]Non-neutropenic patientsSevere infections (nosocomial pneumonia, sepsis, peritonitis)Imipenem monotherapy vs. Imipenem-netilmicin combinationTreatment success rateMonotherapy was as effective as combination therapy.
Imipenem and amikacin against multi-drug resistant P. aeruginosa[8]In vitro and peritonitis mouse modelMulti-drug resistant P. aeruginosaImipenem monotherapy vs. Imipenem-amikacin combinationBacterial counts and gene expressionCombination therapy showed synergistic and bactericidal effects.
Experimental Protocols:
  • Imipenem therapy of Pseudomonas aeruginosa bacteraemia in neutropenic rats [4][5]

    • Model: Rats were made neutropenic by intraperitoneal injection of cyclophosphamide.

    • Methodology: Neutropenic rats were challenged intraperitoneally with P. aeruginosa. The efficacy of single-agent therapy (imipenem, latamoxef, or amikacin) was compared to combination therapy (imipenem-amikacin or latamoxef-amikacin).

  • Prospective randomized comparison of imipenem monotherapy with imipenem plus netilmicin [6][7]

    • Patient Population: Non-neutropenic patients with nosocomial pneumonia, nosocomial sepsis, or severe diffuse peritonitis.

    • Methodology: A prospective, randomized, controlled study comparing imipenem monotherapy with a combination of imipenem plus netilmicin.

Application in Ventilator-Associated Pneumonia (VAP)

Ventilator-associated pneumonia is a serious nosocomial infection, often caused by multidrug-resistant organisms. The combination of imipenem with relebactam, a β-lactamase inhibitor, has shown promise in treating VAP.[9][10] A phase III clinical trial comparing imipenem/cilastatin/relebactam to piperacillin/tazobactam in patients with hospital-acquired bacterial pneumonia (HABP) or VAP found that the imipenem combination was non-inferior for 28-day all-cause mortality.[11]

Another study comparing a 7-day course of doripenem to a 10-day course of imipenem-cilastatin for VAP due to Gram-negative bacteria found non-significant higher rates of clinical failure and mortality with the shorter doripenem course, suggesting that a longer duration of therapy may be beneficial.[12]

Mixed Bacterial Infections

A review and meta-analysis of published studies on serious mixed bacterial infections concluded that imipenem monotherapy is at least as effective as, and potentially less expensive than, the combination therapies it was compared against.[13][14] The adverse effects, including superinfection and central nervous system toxicity, were similar between imipenem monotherapy and the comparator combination regimens.[13]

Decision-Making Workflow

The choice between imipenem monotherapy and combination therapy is multifactorial. The following diagram illustrates a logical workflow for this decision-making process.

G start Patient with Severe Bacterial Infection infection_type Assess Infection Type and Severity start->infection_type decision Decision Point infection_type->decision patient_factors Evaluate Patient Factors (e.g., Neutropenia, Comorbidities) patient_factors->decision local_resistance Consider Local Resistance Patterns local_resistance->decision monotherapy Imipenem Monotherapy decision->monotherapy Febrile Neutropenia (uncomplicated) Mixed Bacterial Infection Non-neutropenic severe infection combination Imipenem Combination Therapy (e.g., with Aminoglycoside) decision->combination Severe P. aeruginosa Infection Known Resistance Immunocompromised Host reassess Reassess Clinical Response and Microbiological Data monotherapy->reassess combination->reassess

Caption: A logical workflow for deciding between imipenem monotherapy and combination therapy.

Typical Clinical Trial Workflow

The following diagram outlines a typical experimental workflow for a clinical trial comparing imipenem monotherapy to combination therapy.

G cluster_enrollment Patient Enrollment cluster_treatment Treatment Arms cluster_outcome Outcome Assessment enrollment Patient Population with Target Infection randomization Randomization enrollment->randomization monotherapy Imipenem Monotherapy randomization->monotherapy combination Imipenem Combination Therapy randomization->combination clinical Clinical Outcomes (Cure, Mortality) monotherapy->clinical microbiological Microbiological Outcomes (Eradication) monotherapy->microbiological safety Safety Assessment (Adverse Events, Resistance) monotherapy->safety combination->clinical combination->microbiological combination->safety analysis Statistical Analysis clinical->analysis microbiological->analysis safety->analysis

Caption: A typical experimental workflow for a clinical trial comparing imipenem therapies.

Conclusion

The decision to use imipenem as a monotherapy or as part of a combination regimen is nuanced and depends on the clinical context. For uncomplicated febrile neutropenia and many mixed bacterial infections, imipenem monotherapy appears to be as effective as combination therapy, with the potential for a better safety profile and lower cost.[1][13][14] However, for severe infections caused by pathogens like P. aeruginosa, particularly in immunocompromised hosts, combination therapy with an agent like an aminoglycoside may offer a synergistic advantage and be the more prudent choice.[4][5][8] The emergence of resistance remains a concern with both approaches, highlighting the importance of antimicrobial stewardship and the development of new agents and combinations, such as imipenem-relebactam, to combat multidrug-resistant organisms.[6][10]

References

A Comparative Guide to Validated HPLC Methods for Imipenem Quantification

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical quality control and clinical laboratories for the precise quantification of antibiotics like imipenem. Imipenem, a broad-spectrum β-lactam antibiotic, is often co-administered with cilastatin to inhibit its renal metabolism. The inherent instability of imipenem in aqueous solutions necessitates robust and validated analytical methods to ensure accurate dosage and therapeutic efficacy.[1][2] This guide provides a comparative overview of various validated Reverse-Phase HPLC (RP-HPLC) methods for the quantification of imipenem, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and implementation.

The presented methods have been validated according to International Conference on Harmonisation (ICH) guidelines, ensuring reliability, accuracy, and precision.[3][4] Key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized to facilitate a direct comparison of the performance of each method.

Comparative Analysis of Validated HPLC Methods

The following table summarizes the key chromatographic conditions and validation parameters for several published HPLC methods for imipenem quantification. This allows for a side-by-side comparison to aid in selecting the most suitable method for a specific analytical need.

ParameterMethod 1Method 2Method 3Method 4Method 5
Stationary Phase Inertsil ODS C18 (250mm x 4.6mm, 5µm)[5]X-Terra C18 (250mm x 4.6mm, 5.0µm)[4]Hypersil BDS Reverse Phase-C18 (250mm x 4.6mm, 5µm)[6][7]Agilent Polaris C18 (150mm x 4.6mm, 5µm)[8]SYMMETRY C18 (150mm x 4.6mm, 5µ)[9]
Mobile Phase Methanol: Acetonitrile: Acetate Buffer (pH 5.2) (70:25:05 v/v/v)[5]Phosphate Buffer (pH 3.0): Acetonitrile (50:50 v/v)[4]Acetonitrile: 0.03M Dipotassium Hydrogen Phosphate (pH 3.2)[6][7]Methanol: Milli-Q Water with 0.1% Orthophosphoric Acid (60:40 v/v)[8]Methanol: Phosphate Buffer (pH 3.0) (70:30 v/v)[9]
Flow Rate 1.0 mL/min[5]1.0 mL/min[4]1.0 mL/min[6][7]0.6 mL/min[8]1.0 mL/min[9]
Detection Wavelength 217 nm[5]238 nm[4]265 nm[6][7]Not Specified258 nm[9]
Linearity Range 1-6 µg/mL[5]50-250 µg/mL[4]20-120 µg/mL[6][7]10.08-100.80 µg/mL[8]Not Specified
Correlation Coefficient (R²) > 0.999[5]0.999[4]≥ 0.999[6][7]Not SpecifiedNot Specified
LOD Not Specified2.17 µg/mL[4]0.02 µg/mL[6][7]Not SpecifiedNot Specified
LOQ Not Specified6.60 µg/mL[4]0.06 µg/mL[6][7]Not SpecifiedNot Specified
Accuracy (% Recovery) Not Specified98-102%[4]Not SpecifiedNot SpecifiedNot Specified
Precision (%RSD) Not SpecifiedNot Specified≤1%[6]Not SpecifiedNot Specified

Experimental Protocols

Below are the detailed methodologies for two of the compared HPLC methods. These protocols provide a clear guide for reproducing the experiments in a laboratory setting.

Method 1: Stability-Indicating HPLC Method [5]

  • Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Inertsil ODS C18 (250 mm × 4.6 mm, 5µm).

  • Mobile Phase: A mixture of methanol, acetonitrile, and acetate buffer (pH 5.2) in the ratio of 70:25:05 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 217 nm.

  • Standard Preparation: Prepare a stock solution of imipenem in the mobile phase. Further dilutions are made to achieve concentrations within the linear range (1-6 µg/mL).

  • Sample Preparation: Reconstitute the imipenem formulation as per the product instructions and dilute with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas.

Method 3: Simultaneous Estimation of Imipenem, Cilastatin, and Relebactam [6][7]

  • Chromatographic System: A High-Performance Liquid Chromatograph with a UV detector.

  • Column: Hypersil BDS Reverse Phase-C18 column (250mm × 4.6mm, 5-µm).

  • Mobile Phase: A mixture of acetonitrile and 0.03M dipotassium hydrogen phosphate in water, with the pH adjusted to 3.2 with ortho-phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 265 nm.

  • Standard Preparation: Prepare working standards containing 100 µg/mL of imipenem by dissolving the reference standard in the mobile phase.

  • Sample Preparation: For pharmaceutical lyophilized powder, reconstitute and dilute the sample to a final concentration of 100 µg/mL of imipenem.

  • Analysis: Inject a 20 µL volume of the standard and sample solutions and record the chromatograms.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow of the HPLC method validation process, as recommended by the ICH guidelines.

HPLC_Method_Validation_Workflow start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness stability Solution Stability robustness->stability documentation Validation Report stability->documentation end Validated Method documentation->end

Caption: A flowchart illustrating the key stages in the validation of an HPLC analytical method.

This comprehensive guide provides a detailed comparison of validated HPLC methods for imipenem quantification. By presenting the data in a structured format and providing detailed protocols, this guide aims to assist researchers and analytical scientists in selecting and implementing the most appropriate method for their specific requirements, ultimately contributing to the quality and safety of pharmaceutical products.

References

Synergistic Antibacterial Effects of Imipenem and Amikacin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In response, combination antibiotic therapy has emerged as a critical strategy to enhance efficacy, overcome resistance, and reduce the required dosages of individual drugs. This guide provides a comprehensive comparison of the synergistic effects of a combination of imipenem, a broad-spectrum carbapenem antibiotic, and amikacin, an aminoglycoside antibiotic. The data presented herein, compiled from various in vitro and in vivo studies, demonstrates the potential of this combination against challenging Gram-negative pathogens.

In Vitro Synergy: A Quantitative Analysis

The synergistic interaction between imipenem and amikacin has been consistently demonstrated across multiple studies, primarily through checkerboard assays and time-kill studies. These experiments provide quantitative measures of the enhanced antimicrobial activity of the drug combination compared to the individual agents.

Checkerboard Assay Data

The checkerboard assay is a standard in vitro method to quantify the synergistic effect of two antimicrobial agents. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. A FICI of ≤0.5 is indicative of synergy.

OrganismResistance ProfileImipenem MIC Alone (µg/mL)Amikacin MIC Alone (µg/mL)Imipenem MIC in Combination (µg/mL)Amikacin MIC in Combination (µg/mL)FICIOutcomeReference
E. coliMultidrug-Resistant16 - 51264 - 512Not explicitly stated, but FICI ≤0.5Not explicitly stated, but FICI ≤0.5≤0.5Synergy[1]
P. aeruginosaResistant to both drugs256512140.011Synergy[2]
P. aeruginosaMultidrug-ResistantNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated≤0.5Synergy[3][4][5][6]
Time-Kill Assay Data

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time. Synergy in a time-kill assay is typically defined as a ≥2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent.

OrganismResistance ProfileTreatmentTime (hours)Log10 CFU/mL Reduction vs. Most Active Single AgentOutcomeReference
E. coliResistant to both drugsImipenem (1xMIC) + Amikacin (1xMIC)24≥2Synergy[1]
P. aeruginosaResistant to both drugsImipenem (1xMIC) + Amikacin (1xMIC)243.2Synergy & Bactericidal[2]
P. aeruginosaImipenem ResistantImipenem (0.5xMIC) + Amikacin (0.5xMIC)24Reduction of 11.5% from initial countSynergy & Bactericidal[2]

In Vivo Efficacy: Peritonitis Mouse Model

The synergistic effects observed in vitro have been corroborated by in vivo studies using a peritonitis mouse model. This model assesses the therapeutic efficacy of the antibiotic combination in a living organism.

OrganismTreatment GroupOutcomeReference
E. coli (MDR)Imipenem + AmikacinBactericidal effect after 24 hours[1][7]
P. aeruginosa (MDR)Imipenem + AmikacinSignificant reduction in bacterial counts (p < 0.001) and high survival rates[3][4][5][6]

Proposed Mechanism of Synergy

The synergistic interaction between imipenem and amikacin is thought to stem from their distinct but complementary mechanisms of action. Imipenem, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disruption of the cell wall is believed to increase the permeability of the bacterial outer membrane, thereby facilitating the intracellular uptake of amikacin. Amikacin, an aminoglycoside, inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to the production of nonfunctional proteins and ultimately cell death.[2][8]

SynergyMechanism cluster_bacteria Bacterial Cell Imipenem Imipenem CellWall Cell Wall Synthesis (Penicillin-Binding Proteins) Imipenem->CellWall Inhibits Amikacin Amikacin Ribosome Protein Synthesis (30S Ribosome) Amikacin->Ribosome Inhibits OuterMembrane Increased Outer Membrane Permeability CellWall->OuterMembrane Disruption leads to OuterMembrane->Amikacin Facilitates uptake of CellDeath Bacterial Cell Death Ribosome->CellDeath Leads to

Caption: Proposed mechanism of synergistic action between imipenem and amikacin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in this guide.

Checkerboard Assay Protocol

The checkerboard assay is performed to determine the FICI and assess for synergy.

  • Preparation of Antibiotic Solutions: Stock solutions of imipenem and amikacin are prepared and serially diluted in a 96-well microtiter plate. Imipenem dilutions are typically made along the x-axis, and amikacin dilutions along the y-axis.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • Calculation of FICI: The FICI is calculated using the following formula: FICI = (MIC of Imipenem in combination / MIC of Imipenem alone) + (MIC of Amikacin in combination / MIC of Amikacin alone).[1][6][9]

CheckerboardWorkflow A Prepare Serial Dilutions of Imipenem and Amikacin in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare Bacterial Inoculum (5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC of individual agents and combinations D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F G Interpret Results: Synergy (FICI <= 0.5) Additive (>0.5 to <=1) Indifference (>1 to <2) Antagonism (>=2) F->G

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay Protocol

The time-kill assay assesses the rate of bacterial killing by antimicrobial agents.

  • Preparation of Bacterial Culture: A bacterial culture is grown to the logarithmic phase and then diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Addition of Antibiotics: Imipenem and amikacin are added to the bacterial cultures, both individually and in combination, at specific concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). A growth control without antibiotics is also included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Bacterial Viable Count: Serial dilutions of the aliquots are plated on appropriate agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time for each treatment condition. Synergy is determined by a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single drug.[1][2][10]

TimeKillWorkflow A Prepare Log-phase Bacterial Culture B Add Antibiotics (Alone and in Combination) at desired concentrations A->B C Incubate at 37°C with shaking B->C D Collect Aliquots at 0, 2, 4, 8, 24 hours C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate plates and Count Colonies (CFU/mL) E->F G Plot Log10 CFU/mL vs. Time and Analyze for Synergy F->G

Caption: Workflow for the time-kill synergy assay.

Conclusion

The combination of imipenem and amikacin demonstrates significant synergistic activity against multidrug-resistant Gram-negative bacteria, including E. coli and P. aeruginosa. This synergy is evident in both in vitro and in vivo models, leading to enhanced bacterial killing and improved therapeutic outcomes. The proposed mechanism of increased aminoglycoside uptake due to cell wall disruption by the β-lactam provides a rational basis for this combination. For researchers and drug development professionals, the imipenem-amikacin combination represents a promising avenue for combating infections caused by highly resistant pathogens. Further investigation into the clinical application and potential for resistance development is warranted.

References

A Comparative Guide to the Efficacy of Imipenem Against Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of imipenem, a broad-spectrum carbapenem antibiotic, against a range of clinically relevant bacterial strains. The data presented is intended to inform research and development efforts by offering a clear, evidence-based overview of imipenem's antimicrobial activity.

Data Presentation: Quantitative Efficacy of Imipenem

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of imipenem required to inhibit the growth of various Gram-positive and Gram-negative bacteria. Lower MIC values are indicative of greater efficacy.

Table 1: Imipenem Efficacy (MIC in µg/mL) Against Gram-Positive Bacteria
Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.015 - 0.060.03 - 0.06≤0.015 - 1
Staphylococcus aureus (Methicillin-resistant)4 - 16>320.5 - >128
Staphylococcus epidermidis0.03 - 0.250.12 - 16≤0.03 - >32
Enterococcus faecalis1 - 42 - 80.25 - 16
Enterococcus faecium8 - 64>641 - >128
Streptococcus pneumoniae (Penicillin-susceptible)≤0.015 - 0.06≤0.015 - 0.06≤0.015 - 0.12
Streptococcus pneumoniae (Penicillin-resistant)0.06 - 0.250.12 - 0.50.03 - 1
Streptococcus pyogenes (Group A)≤0.015≤0.015≤0.015 - 0.03
Table 2: Imipenem Efficacy (MIC in µg/mL) Against Gram-Negative Bacteria
Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli0.12 - 0.250.25 - 0.5≤0.06 - >32
Klebsiella pneumoniae0.12 - 0.250.25 - 1≤0.06 - >64
Klebsiella oxytoca≤0.06 - 0.120.12 - 0.25≤0.06 - 8
Enterobacter cloacae0.25 - 10.5 - 4≤0.06 - >64
Serratia marcescens0.5 - 11 - 40.12 - 32
Proteus mirabilis0.5 - 11 - 20.25 - 8
Pseudomonas aeruginosa1 - 48 - 320.12 - >512
Acinetobacter baumannii0.5 - 28 - 320.12 - >128

Experimental Protocols

The data presented in this guide is primarily derived from standardized antimicrobial susceptibility testing methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI). The two most common methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth or saline solution.

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Placement: A paper disk impregnated with a specific concentration of imipenem (typically 10 µg) is placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The result is interpreted as susceptible, intermediate, or resistant based on established CLSI breakpoints.

Broth Microdilution Method (MIC Determination)

This method determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a bacterium in a liquid growth medium.

Methodology:

  • Serial Dilutions: A series of two-fold dilutions of imipenem are prepared in a multi-well microtiter plate containing a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of imipenem at which there is no visible growth of the bacterium.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in determining imipenem efficacy and the mechanisms by which bacteria develop resistance, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow_for_Imipenem_Efficacy_Testing cluster_prep Preparation cluster_kirby_bauer Kirby-Bauer Disk Diffusion cluster_mic Broth Microdilution (MIC) cluster_interpretation Interpretation bacterial_isolate Bacterial Isolate standard_suspension Standardized Bacterial Suspension (0.5 McFarland) bacterial_isolate->standard_suspension inoculate_plate Inoculate Mueller-Hinton Agar Plate standard_suspension->inoculate_plate inoculate_wells Inoculate Microtiter Wells standard_suspension->inoculate_wells place_disk Place Imipenem Disk (10 µg) inoculate_plate->place_disk incubate_kb Incubate (35°C, 16-20h) place_disk->incubate_kb measure_zone Measure Zone of Inhibition (mm) incubate_kb->measure_zone interpret_results Interpret as Susceptible, Intermediate, or Resistant (CLSI Breakpoints) measure_zone->interpret_results serial_dilutions Prepare Serial Dilutions of Imipenem serial_dilutions->inoculate_wells incubate_mic Incubate (35°C, 16-20h) inoculate_wells->incubate_mic determine_mic Determine MIC (µg/mL) incubate_mic->determine_mic determine_mic->interpret_results Imipenem_Resistance_Mechanisms cluster_imipenem cluster_bacterium Bacterial Cell cluster_entry cluster_target cluster_resistance imipenem Imipenem porin OprD Porin imipenem->porin Enters through efflux_pump Efflux Pumps (e.g., MexAB-OprM) imipenem->efflux_pump Pumped out outer_membrane Outer Membrane pbp Penicillin-Binding Proteins (PBPs) porin->pbp Reaches cell_wall Cell Wall Synthesis pbp->cell_wall Inhibition porin_loss Porin Loss/ Mutation (OprD) porin_loss->porin Reduces/Alters carbapenemase Carbapenemase Production (e.g., KPC, MBLs) carbapenemase->imipenem Hydrolyzes

A Comparative In Vivo Analysis of Imipenem and Meropenem Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the efficacy of two prominent carbapenem antibiotics: imipenem and meropenem. The information presented is collated from various clinical and preclinical studies to support research and drug development efforts.

Executive Summary

Imipenem and meropenem are broad-spectrum β-lactam antibiotics with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. While both drugs exhibit similar overall clinical and bacteriological cure rates in the treatment of serious infections, there are notable differences in their in vitro activity spectrum, pharmacokinetic profiles, and approved clinical indications. Generally, imipenem demonstrates greater potency against Gram-positive cocci, whereas meropenem is more active against Gram-negative bacilli.[1][2] Clinical trials have shown comparable efficacy in treating intra-abdominal infections, respiratory tract infections, and febrile neutropenia.[3][4][5] A key differentiator is that meropenem is approved for the treatment of bacterial meningitis, while imipenem is not.[1][2]

Data Presentation

In Vitro Activity: Minimum Inhibitory Concentration (MIC90)

The following table summarizes the MIC90 values (μg/mL) of imipenem and meropenem against various clinically significant bacteria, representing the concentration required to inhibit the growth of 90% of isolates.

Bacterial SpeciesImipenem MIC90 (μg/mL)Meropenem MIC90 (μg/mL)
Gram-Positive Aerobes
Staphylococcus aureus (MSSA)0.060.12
Streptococcus pneumoniae (Penicillin-Susceptible)≤0.060.12
Enterococcus faecalis416
Gram-Negative Aerobes
Escherichia coli0.250.06
Klebsiella pneumoniae0.50.12
Pseudomonas aeruginosa82
Haemophilus influenzae10.12
Anaerobes
Bacteroides fragilis0.50.5

Data compiled from multiple sources.[1]

Pharmacokinetic Parameters in Healthy Adults

This table outlines the key pharmacokinetic parameters of imipenem (co-administered with cilastatin) and meropenem following intravenous administration.

ParameterImipenem (500mg)Meropenem (1000mg)
Peak Serum Concentration (Cmax) 21-58 μg/mL49-58 μg/mL
Half-life (t1/2) 1 hour1 hour
Volume of Distribution (Vd) 0.23-0.31 L/kg0.27-0.33 L/kg
Protein Binding ~20%~2%
Renal Clearance ~70% (with cilastatin)~70%

Data compiled from multiple sources.[1]

Clinical Efficacy in Comparative Trials

The following table presents a summary of clinical and bacteriological response rates from head-to-head clinical trials comparing imipenem and meropenem in various infections.

Infection TypeImipenem Clinical ResponseMeropenem Clinical ResponseImipenem Bacteriological ResponseMeropenem Bacteriological Response
Intra-abdominal Infections 94% - 98%95% - 98%81% - 96%84% - 96%
Lower Respiratory Tract Infections 90% - 91%93% - 96%91% - 92%91% - 93%
Febrile Neutropenia 60%58%88%82%

Data compiled from multiple clinical trials.[3][4][5][6][7][8][9]

Experimental Protocols

Murine Sepsis Model

A commonly utilized preclinical model to assess in vivo efficacy is the murine sepsis model. While specific protocols vary between studies, a general methodology is outlined below.

Objective: To evaluate the therapeutic efficacy of imipenem and meropenem in a lethal systemic infection model.

Animals: Female BALB/c or C57BL/6J mice, typically 6-8 weeks old.

Inoculum Preparation:

  • A clinical isolate of a target pathogen (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) is grown in an appropriate broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.

  • The bacterial suspension is centrifuged, washed, and resuspended in sterile saline or phosphate-buffered saline (PBS).

  • The bacterial concentration is adjusted to a predetermined lethal dose (e.g., 1 x 10⁷ CFU/mouse), often administered with an adjuvant like 3-5% hog gastric mucin to enhance virulence.[10]

Infection and Treatment:

  • Mice are infected via intraperitoneal injection of the bacterial inoculum.

  • At a specified time post-infection (e.g., 1-2 hours), treatment is initiated.

  • Imipenem and meropenem are administered subcutaneously or intravenously at various dosages.

  • A control group receives a placebo (e.g., saline).

Endpoints:

  • Survival: Mice are monitored for a defined period (e.g., 72 hours), and survival rates are recorded.

  • Bacterial Load: At specific time points, cohorts of mice are euthanized, and target organs (e.g., spleen, liver) and blood are harvested to determine bacterial counts (CFU/g of tissue or CFU/mL of blood).

Rat Pneumonia Model

This model is employed to assess the efficacy of antibiotics in treating respiratory tract infections.

Objective: To determine the in vivo efficacy of imipenem and meropenem in a rodent model of bacterial pneumonia.

Animals: Male or female Wistar or Sprague-Dawley rats.

Inoculum Preparation:

  • The target pathogen (e.g., Streptococcus pneumoniae, Pseudomonas aeruginosa) is prepared as described in the sepsis model.

  • To localize the infection to the lungs, the bacteria may be suspended in a semi-solid medium like agar.

Infection and Treatment:

  • Rats are anesthetized, and the trachea is exposed.

  • A specified volume of the bacterial inoculum is instilled directly into the lungs via a catheter or needle.

  • Treatment with imipenem, meropenem, or a placebo is initiated at a set time post-infection.

Endpoints:

  • Bacterial Load: At designated time points, rats are euthanized, and lungs are homogenized to quantify the bacterial burden (CFU/g of lung tissue).

  • Histopathology: Lung tissues may be examined for signs of inflammation and tissue damage.

Mechanism of Action and Resistance Pathways

Mechanism of Action

Imipenem and meropenem exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves several key steps that can be visualized as a signaling pathway.

Mechanism_of_Action cluster_outside Bacterial Exterior cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space Carbapenem Carbapenem Porin Porin Carbapenem->Porin Entry PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Diffusion CellWallSynthesis Cell Wall Synthesis PBP->CellWallSynthesis Inhibition CellLysis Cell Lysis CellWallSynthesis->CellLysis Disruption leads to

Caption: Mechanism of action of carbapenems.

Mechanisms of Resistance

Bacteria have evolved several mechanisms to resist the action of carbapenems. These can be broadly categorized into enzymatic degradation, target modification, and reduced drug accumulation.

Resistance_Mechanisms cluster_outside Bacterial Exterior cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space Carbapenem Carbapenem Porin OprD Porin Carbapenem->Porin Reduced Entry EffluxPump Efflux Pump Carbapenem->EffluxPump Expulsion PBP Altered PBPs Carbapenem->PBP Reduced Binding BetaLactamase Carbapenemase (e.g., KPC, NDM) Carbapenem->BetaLactamase Hydrolysis

Caption: Key mechanisms of carbapenem resistance.

References

Safety Operating Guide

Navigating the Disposal of Imipenem Monohydrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of imipenem monohydrate is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As a broad-spectrum carbapenem antibiotic, its release into the environment can have unintended consequences. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). Handling of this compound, especially in powder form, requires measures to prevent skin and eye contact, inhalation, and ingestion.

Recommended Personal Protective Equipment:

  • Eye Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to EU Standard EN166 or NIOSH (US) standards.[1]

  • Hand Protection: Handle with inspected, chemically resistant gloves (e.g., nitrile rubber) that satisfy EU Directive 89/686/EEC and the standard EN 374.[1]

  • Body Protection: Wear impervious, fire/flame-resistant clothing.[1] Ensure eyewash stations and safety showers are close to the workstation.[2][3]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator.[4]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of expired, unused, or contaminated this compound and associated materials.

Step 1: Waste Classification Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[2][3] This involves consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][3] While this compound is often not regulated as a dangerous good for transport[1][2][5], it is crucial to adhere to the specific disposal regulations of your jurisdiction.

Step 2: Segregation and Containment

  • Unused/Expired Product: Keep the product in its original container if possible. If not, sweep up or vacuum spilled material, avoiding dust formation, and place it in a clean, dry, suitable, and clearly labeled container for disposal.[2][4]

  • Contaminated Materials: Any materials used to clean up spills (e.g., paper towels, absorbent pads) and contaminated packaging should be handled in the same way as the substance itself.[1][5] Place these items in a sealed plastic bag or a suitable, labeled container to prevent leakage.[6]

  • Solutions: Absorb liquid solutions with an inert, finely-powdered material like diatomite or universal binders before placing them in a suitable container for disposal.[7]

Step 3: Prohibited Disposal Methods Under no circumstances should this compound be disposed of via drains or sewers.[1][5] The U.S. Environmental Protection Agency (EPA) strongly advises against flushing pharmaceuticals, as this can lead to the contamination of waterways.[8] Avoid discharging the substance onto the ground.[1]

Step 4: Final Disposal

  • Preferred Method: The recommended method for disposal is to engage a licensed hazardous material disposal company.[1] This ensures the waste is managed in compliance with all federal and local regulations.[1]

  • Alternative Method: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a permitted facility.

Step 5: Documentation Maintain accurate records of the disposed of chemical waste, including the substance name, quantity, and disposal date. If using a waste contractor, retain all documentation, such as the hazardous waste manifest (EPA Form 8700-22), as required by regulations.[9]

Safety and Hazard Data

The following table summarizes key quantitative data related to the safe handling of this compound.

Hazard ParameterValueSource
Flash Point296.9 °C[4]
Auto-ignition Temperature (Cloud)Non-flammable up to 450 °C[4][10]
Minimum Explosive Concentration (MEC)40 g/m³[4]
Hazardous Decomposition ProductsCarbon oxides (CO, CO2), Nitrogen oxides (NOx), Sulfur oxides[1][3]

Experimental Workflow: Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_contain Waste Containment cluster_dispose Final Disposal Options start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Clean up spill, avoiding dust. Collect in a sealed container. ppe->spill expired Place expired/unused product in a labeled, sealed container. ppe->expired contaminated Package contaminated labware (vials, gloves) in a sealed bag. ppe->contaminated consult Consult Institutional EHS & Local/State/Federal Regulations spill->consult expired->consult contaminated->consult contractor Transfer to a Licensed Hazardous Waste Contractor consult->contractor incinerator Dispose via Permitted Chemical Incinerator consult->incinerator forbidden DO NOT Dispose in Sewer, Drain, or Trash consult->forbidden

References

Safeguarding Your Research: Personal Protective Equipment for Handling Imipenem Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Imipenem monohydrate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a potent carbapenem antibiotic. While therapeutically effective, it requires careful handling in a laboratory setting to avoid potential health risks. This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to minimize exposure and ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment

Proper PPE is the first line of defense against accidental exposure. The following table summarizes the required protective gear when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against dust particles and splashes.
Skin Protection Chemical-resistant, impervious gloves (material to be specified by internal safety protocols based on the specific solvent used).[1][2]Prevents skin contact and potential allergic reactions.[3]
Impervious clothing or lab coat.[4]Protects against contamination of personal clothing.
Respiratory Protection A suitable respirator should be used when engineering controls are insufficient to control airborne dust.[4]Prevents inhalation of dust particles, which can cause respiratory irritation.[4]
General Hygiene Facilities should be equipped with an eyewash station and a safety shower.[3][5]Provides immediate decontamination in case of accidental exposure.

Emergency Protocols at a Glance

In the event of an accidental exposure, immediate and appropriate action is critical. The following table outlines the initial steps to be taken.

Exposure RouteImmediate Action
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5][6] Seek medical attention.[5][6]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[4][6] Remove contaminated clothing.[4] Seek medical attention if irritation occurs.[3]
Inhalation Remove to fresh air.[4][6] If breathing is difficult, provide respiratory support. Seek medical attention immediately.[4]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[1][4] Seek immediate medical attention.[1]

Handling and Disposal Workflow

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Exposure Management cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Verify availability of eyewash station and safety shower C Weigh and handle this compound in a well-ventilated area B->C Proceed with handling D Avoid dust formation C->D E In case of spill, sweep or vacuum up spillage C->E If spill occurs F In case of exposure, follow emergency protocols C->F If exposure occurs G Place waste in a suitable, labeled container D->G After handling E->G Contain and clean F->B Decontaminate H Dispose of waste according to local, state, and federal regulations G->H

Safe handling workflow for this compound.

Spill and Disposal Management

Spill Cleanup: In the event of a spill, avoid generating dust.[1] Promptly sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3][6] Ensure the area is thoroughly cleaned to remove any residual contamination.[1]

Waste Disposal: Dispose of this compound waste in accordance with all applicable local, state, and federal regulations.[3] It is recommended to use a licensed hazardous material disposal company.[1] Do not allow the material to enter drains or waterways.[1] Contaminated packaging should be disposed of in the same manner as the product itself.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imipenem monohydrate
Reactant of Route 2
Imipenem monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.